molecular formula C24H15F3N4O B611424 Torin 2 CAS No. 1223001-51-1

Torin 2

Katalognummer: B611424
CAS-Nummer: 1223001-51-1
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: GUXXEUUYCAYESJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Torin 2 is a member of the class of pyridoquinolines that is benzo[h][1,6]naphthyridin-2-one carrying additional 3-(trifluoromethyl)phenyl and 6-aminopyridin-3-yl substituents at positions 1 and 9 respectively. It is a potent inhibitor of mTOR and exhibits anti-cancer properties. It has a role as a mTOR inhibitor and an antineoplastic agent. It is an organofluorine compound, a pyridoquinoline, an aminopyridine and a primary amino compound.
an mTOR inhibitor and antineoplastic agent;  structure in first source

Eigenschaften

IUPAC Name

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXXEUUYCAYESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679917
Record name 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223001-51-1
Record name 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Torin 2: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. Torin 2 is a second-generation, ATP-competitive mTOR inhibitor that has demonstrated potent and selective activity against both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition overcomes the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to feedback activation of Akt signaling.[3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound exerts its anti-cancer effects primarily through the direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that acts as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1]

Inhibition of mTORC1

mTORC1 is a central regulator of protein synthesis and cell growth. Its activation leads to the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] this compound effectively blocks the phosphorylation of these substrates, leading to a global reduction in protein translation and subsequent inhibition of cell growth and proliferation.[2][6]

Inhibition of mTORC2

mTORC2 is a key regulator of cell survival and cytoskeletal organization. One of its primary substrates is Akt, which it phosphorylates at serine 473 (S473), leading to its full activation.[2] By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell survival.[2][3] This action is a significant advantage over rapalogs, which do not inhibit mTORC2 and can paradoxically lead to increased Akt signaling through the disruption of a negative feedback loop.[3][4][5]

mTOR_Pathway cluster_legend Legend Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt pS473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Torin2 This compound Torin2->mTORC2 Torin2->mTORC1 Activation Activation Inhibition Inhibition Torin2_Inhibition This compound Inhibition

Figure 1: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Off-Target Effects: Inhibition of PIKK Family Kinases

Beyond its potent activity against mTOR, this compound also exhibits inhibitory effects against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, including ataxia-telangiectasia mutated (ATM), ataxia-telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).[2][6][7] These kinases are crucial components of the DNA damage response (DDR). Inhibition of these kinases by this compound can sensitize cancer cells to DNA-damaging agents and radiation therapy.[6]

Quantitative Data: Potency and Efficacy

The following tables summarize the in vitro potency and efficacy of this compound against its primary targets and in various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

TargetAssay TypeIC50 / EC50 (nM)Cell LineReference
mTORCellular0.25p53-/- MEFs[7]
PI3KCellular200p53−/−/mLST8−/− MEFs or PC3[7]
ATMCellular28PC3[7]
ATRCellular35PC3[7]
DNA-PKCellular118PC3[7]
mTORC1In Vitro2.1-[8]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50 / IC50 (nM)Assay DurationReference
HCT116Colorectal Cancer32.19 (GI50)72h[4]
MOLM13Acute Myeloid Leukemia<1 (IC50)-[7]
MOLM14Acute Myeloid Leukemia<1 (IC50)-[7]
MCF-7Breast Cancer163.4 (IC50)-[9]
MDA-MB-231Breast Cancer1012.8 (IC50)-[9]
SEMB-cell Acute Lymphoblastic Leukemia70-190 (IC50)48h[3]
SUP-B15B-cell Acute Lymphoblastic Leukemia70-190 (IC50)48h[3]

Cellular Consequences of this compound Treatment

The inhibition of mTOR and other PIKK family kinases by this compound results in a range of cellular effects that contribute to its anti-cancer activity.

  • Cell Cycle Arrest: this compound treatment leads to a G0/G1 phase cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[3]

  • Induction of Apoptosis: By inhibiting the pro-survival Akt signaling pathway and other mechanisms, this compound induces programmed cell death, or apoptosis, in cancer cells.[3][6]

  • Induction of Autophagy: this compound is a potent inducer of autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.[2][6] The precise role of this compound-induced autophagy in its anti-cancer efficacy is context-dependent and an area of active research.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis Viability Cell Viability Assay (MTT, CellTiter-Glo) Analysis->Viability Western Western Blotting (p-mTOR, p-Akt, p-S6K, etc.) Analysis->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle Apoptosis Apoptosis Assay (Annexin V, PARP cleavage) Analysis->Apoptosis

Figure 2: General experimental workflow for studying the effects of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blotting

Objective: To analyze the phosphorylation status of mTOR pathway proteins following this compound treatment.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time period (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cancer cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Kinase Assay (In Vitro)

Objective: To directly measure the inhibitory activity of this compound on mTOR kinase.

Protocol:

  • Assay Setup: In a kinase assay buffer, combine recombinant active mTOR enzyme with a specific substrate (e.g., a peptide substrate for S6K).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescence-based assay.

  • Data Analysis: Plot the kinase activity as a function of this compound concentration to determine the IC50 value.

Conclusion

This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with a well-characterized mechanism of action in cancer cells. Its ability to comprehensively block mTOR signaling, coupled with its off-target effects on other PIKK family members, makes it a valuable tool for cancer research and a promising candidate for clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various cancer contexts.

References

An In-depth Technical Guide to Torin 1 and Torin 2: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. Torin 1 and its successor, Torin 2, are potent and selective ATP-competitive inhibitors of mTOR, offering significant advantages over earlier allosteric inhibitors like rapamycin. This technical guide provides a comprehensive comparison of Torin 1 and this compound, focusing on their biochemical and cellular activities, selectivity, and pharmacokinetic properties to inform researchers, scientists, and drug development professionals.

Core Differences and Key Attributes

Torin 1 was a pioneering ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2. Building on this foundation, this compound was developed as a second-generation inhibitor with an improved pharmacokinetic profile, making it more suitable for in vivo studies and clinical development.[1] The primary distinction lies in this compound's enhanced metabolic stability, bioavailability, and plasma exposure.[2] Furthermore, this compound exhibits a broader inhibitory profile against the Phosphoinositide 3-kinase-like kinase (PIKK) family.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for Torin 1 and this compound, facilitating a direct comparison of their potency and selectivity.

Table 1: In Vitro and Cellular Potency

CompoundTargetAssay TypeIC50 / EC50Reference
Torin 1 mTORBiochemical3 nMN/A
mTORC1/2Biochemical2 - 10 nMN/A
This compound mTORCellular (p53-/- MEFs)0.25 nM[5][6]
mTORC1 (S6K T389 phos.)Cellular (HCT-116)0.25 nM[3]
PI3KCellular200 nM[5]

Table 2: Kinase Selectivity Profile

CompoundKinase TargetIC50 / EC50Selectivity vs. mTORReference
Torin 1 PI3K~1,800 nM~1000-foldN/A
DNA-PKModerately activeN/A[3]
ATMInactiveN/A[3]
ATRInactiveN/A[3]
This compound PI3K200 nM~800-fold[3][5]
DNA-PK0.5 nM (biochemical), 118 nM (cellular)Potent inhibitor[3][5]
ATM28 nM (cellular)Potent inhibitor[3]
ATR35 nM (cellular)Potent inhibitor[3]

Signaling Pathways and Mechanisms of Action

Both Torin 1 and this compound act as ATP-competitive inhibitors at the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2. This dual inhibition leads to a more complete shutdown of mTOR signaling compared to rapamycin and its analogs (rapalogs), which primarily target mTORC1.

The inhibition of mTORC1 by Torin 1 and this compound prevents the phosphorylation of its key downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[7] The inhibition of mTORC2 results in the dephosphorylation of AKT at Serine 473, a crucial event for its full activation, thereby impacting cell survival and proliferation.[7]

A key difference in their cellular effects is the broader kinase inhibition profile of this compound. By potently inhibiting other members of the PIKK family, such as ATM, ATR, and DNA-PK, this compound can impact cellular responses to DNA damage, a property not significantly observed with Torin 1.[3][8]

Below is a diagram illustrating the mTOR signaling pathway and the points of inhibition by Torin 1 and this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pT308 TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2 mTORC2 AKT_pS473 AKT (pS473) mTORC2->AKT_pS473 pS473 RICTOR RICTOR Cell_Survival Cell Survival & Proliferation AKT_pS473->Cell_Survival Torin1_2 Torin 1 & this compound Torin1_2->mTORC1 Torin1_2->mTORC2

mTOR signaling pathway and inhibition by Torin 1 and this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize and compare Torin 1 and this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of Torin 1 and this compound on mTOR kinase.

Materials:

  • Recombinant active mTOR kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)

  • ATP (at or near the Km for mTOR)

  • Substrate (e.g., recombinant, inactive S6K1 or 4E-BP1)

  • Torin 1 and this compound (serial dilutions)

  • [γ-³²P]ATP or phosphospecific antibodies for detection

  • 96-well plates

  • Scintillation counter or Western blot equipment

Procedure:

  • Prepare serial dilutions of Torin 1 and this compound in DMSO, followed by dilution in kinase buffer.

  • In a 96-well plate, add mTOR kinase and the substrate to the kinase buffer.

  • Add the diluted inhibitors to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • For radiometric detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For antibody-based detection: Analyze the reaction products by Western blotting using antibodies specific for the phosphorylated substrate.

  • Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.

Cellular Western Blot Analysis

Objective: To assess the inhibition of mTORC1 and mTORC2 signaling in cells treated with Torin 1 or this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa, cancer cell lines)

  • Cell culture medium and supplements

  • Torin 1 and this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of Torin 1 or this compound for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of Torin 1 and this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • 96-well plates

  • Cell culture medium

  • Torin 1 and this compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of Torin 1 or this compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.

Mandatory Visualizations

The following diagrams provide visual representations of key concepts and workflows related to the study of Torin 1 and this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Panel Screening (Selectivity Profile) Kinase_Assay->Selectivity_Profiling Cell_Treatment Cell Culture & Inhibitor Treatment Western_Blot Western Blot Analysis (Signaling Pathway Inhibition) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (EC50 Determination) Cell_Treatment->Viability_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) PD_Studies Pharmacodynamic Studies (Target Engagement in Tumors) PK_Studies->PD_Studies Efficacy_Studies Xenograft/Tumor Model Efficacy Studies PD_Studies->Efficacy_Studies

A generalized experimental workflow for characterizing mTOR inhibitors.

Torin1_vs_Torin2 cluster_common Common Properties cluster_torin1 Torin 1 Specifics cluster_torin2 This compound Advancements Torin1 Torin 1 (First-Generation) ATP_Competitive ATP-Competitive mTOR Inhibitor T1_PK Poor Pharmacokinetics: - Low bioavailability - Short half-life Torin1->T1_PK T1_Selectivity High selectivity for mTOR over most kinases Torin1->T1_Selectivity Torin2 This compound (Second-Generation) T2_PK Improved Pharmacokinetics: - Higher bioavailability - Longer half-life Torin2->T2_PK T2_Selectivity Broader PIKK Inhibition: - Potent against ATM, ATR, DNA-PK Torin2->T2_Selectivity Dual_Inhibition Inhibits both mTORC1 and mTORC2 ATP_Competitive->Dual_Inhibition

Key differences and advancements of this compound over Torin 1.

Torin 1 and this compound are invaluable tools for dissecting the complexities of mTOR signaling. While both are potent dual mTORC1/mTORC2 inhibitors, this compound represents a significant advancement due to its superior pharmacokinetic properties and broader activity against the PIKK family of kinases.[2][3] These characteristics make this compound a more robust tool for in vivo research and a more promising candidate for clinical development. This guide provides a foundational understanding of the key differences between these two important mTOR inhibitors, empowering researchers to make informed decisions in their drug discovery and development efforts.

References

Torin 2: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Dysregulation of the mTOR signaling pathway is a frequent occurrence in various human diseases, including cancer, making it a critical target for therapeutic intervention.[1][2] Torin 2 is a second-generation, potent, and selective ATP-competitive inhibitor of mTOR, effectively targeting both mTORC1 and mTORC2 with high affinity.[1][5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, and experimental protocols for its characterization.

Chemical Properties

This compound, with the chemical name 9-(6-Amino-3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-benzo[h]-1,6-naphthyridin-2(1H)-one, is an orally bioavailable compound developed to improve upon the pharmacological properties of its predecessor, Torin 1.[5][7][8]

PropertyValue
Molecular Formula C₂₄H₁₅F₃N₄O[6][7]
Molecular Weight 432.4 g/mol [7][8]
CAS Number 1223001-51-1[6][7]
Solubility Soluble in DMSO[6][7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the mTOR kinase domain.[1][5][9] This mode of action allows it to inhibit the kinase activity of both mTORC1 and mTORC2, a significant advantage over allosteric inhibitors like rapamycin, which primarily target mTORC1.[10][11] By inhibiting both complexes, this compound provides a more comprehensive blockade of the mTOR signaling pathway.

The dual inhibition of mTORC1 and mTORC2 by this compound leads to the suppression of downstream signaling pathways that control critical cellular processes. Inhibition of mTORC1 results in the dephosphorylation of its key substrates, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth.[10][12][13] Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (S473), a crucial step for full Akt activation, thereby impacting cell survival and proliferation.[10][12][14]

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against mTOR and other members of the phosphoinositide 3-kinase-related kinase (PIKK) family.

TargetAssay TypeIC50 / EC50Reference
mTORC1 In vitro kinase assayIC50: 2.1 nM[6][7]
mTOR (cellular) Western Blot (p-S6K T389)EC50: 0.25 nM[6][15]
mTOR (cellular) Western Blot (p-S6K T389)EC50: 250 pM[1][9]
PI3K (cellular) Western Blot (p-Akt T308 in Akt S473D mutant cells)EC50: 200 nM[6][9]
ATM (cellular) Western Blot (p-Chk2)EC50: 28 nM[1][9]
ATR (cellular) Western Blot (p-Chk1 S317)EC50: 35 nM[1][9]
DNA-PK (cellular) Western Blot (p-DNA-PK S2056)EC50: 118 nM[1][9]
DNA-PK In vitro kinase assayIC50: 0.5 nM[15]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway with this compound Inhibition

The following diagram illustrates the mTOR signaling pathway and highlights the points of inhibition by this compound.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-T308 TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis mTORC2->Akt p-S473 Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Torin2 This compound Torin2->mTORC1 Torin2->mTORC2

Caption: mTOR signaling pathway illustrating dual inhibition of mTORC1 and mTORC2 by this compound.

Experimental Workflow: Western Blot for mTOR Pathway Inhibition

This diagram outlines the typical workflow for assessing the effect of this compound on the mTOR signaling pathway using Western blotting.

WB_Workflow Cell_Culture 1. Cell Culture (e.g., HCT-116, MCF7) Treatment 2. Treatment with this compound (various concentrations and time points) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA or similar buffer) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA or milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., p-S6K, p-Akt, total Akt) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: A typical experimental workflow for Western blot analysis of mTOR pathway inhibition.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to assess the phosphorylation status of key mTORC1 and mTORC2 downstream targets.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HCT-116, MCF7) in 6-well plates and grow to 70-80% confluency.[9]

  • Serum-starve cells overnight if necessary to reduce basal pathway activation.

  • Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for the desired time (e.g., 1, 2, 4, 24 hours).[6][10]

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells on ice with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Phospho-Akt (Thr308)

    • Total Akt

    • β-actin or GAPDH (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and image the blot.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

2. Treatment:

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 24, 48, or 72 hours.[4][10]

3. MTT Incubation:

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

1. Cell Treatment:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle for 24-48 hours.

2. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

This compound is a powerful research tool for investigating the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 provides a more complete shutdown of mTOR-driven processes compared to earlier generation inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of cancer and other diseases characterized by dysregulated mTOR signaling.

References

Torin 2: A Technical Guide to its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torin 2 is a second-generation, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] As a pivotal component of two distinct protein complexes, mTORC1 and mTORC2, mTOR integrates signals from growth factors, nutrients, and cellular energy status.[3] Dysregulation of the PI3K/Akt/mTOR signaling cascade is a common feature in numerous cancers, making it a prime target for therapeutic intervention.[1][4] this compound distinguishes itself from first-generation inhibitors (rapalogs) by potently and selectively inhibiting the kinase activity of both mTORC1 and mTORC2, leading to a more comprehensive blockade of the pathway.[5][6] Furthermore, it exhibits activity against other members of the phosphatidylinositol-3 kinase-like kinase (PIKK) family, including ATM, ATR, and DNA-PK, broadening its biological impact.[7][8][9] This guide provides an in-depth analysis of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound exerts its primary effect by directly inhibiting the catalytic activity of mTOR within both the mTORC1 and mTORC2 complexes. This dual inhibition prevents the phosphorylation of key downstream substrates, leading to a cascade of cellular effects. Unlike first-generation allosteric inhibitors like rapamycin, which only partially inhibit mTORC1 and can lead to a feedback activation of Akt signaling, this compound's ATP-competitive nature ensures a more complete shutdown of mTOR-driven processes.[1][10]

Core Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is the principal cascade affected by this compound.

  • mTORC1 Inhibition : this compound treatment leads to the rapid dephosphorylation of mTORC1 substrates, including p70 S6 Kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The inactivation of S6K and the activation of 4E-BP1 (through its dephosphorylation) collectively suppress protein synthesis, a critical process for cell growth and proliferation.[6][10]

  • mTORC2 Inhibition : By inhibiting mTORC2, this compound prevents the phosphorylation of Akt at Serine 473 (Ser473), a key event for its full activation.[2][5] This action, combined with the suppression of the S6K-mediated negative feedback loop, prevents the compensatory activation of Akt often seen with rapalogs.[1][11] The inhibition of Akt, a central node for cell survival signaling, contributes significantly to this compound's pro-apoptotic effects.

  • PIKK Family Kinase Inhibition : Beyond mTOR, this compound also inhibits other PIKK family members involved in the DNA damage response (DDR).[7] It has been shown to inhibit ATM, ATR, and DNA-PK, which can sensitize cancer cells to DNA-damaging agents like radiation.[7][9][12]

Torin2_PI3K_Pathway cluster_membrane cluster_mTORC2 mTORC2 cluster_mTORC1 mTORC1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pThr308 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival & Proliferation Akt->Survival mTORC2 mTORC2 mTORC2->Akt pSer473 S6K S6K1 mTORC1->S6K BP1 4E-BP1 mTORC1->BP1 Autophagy_Inhib Autophagy Inhibition mTORC1->Autophagy_Inhib S6K->RTK Negative Feedback Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth BP1->Protein_Synth Torin2 This compound Torin2->mTORC2 Torin2->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Torin2_PIKK_Inhibition Torin2 This compound mTOR mTOR Torin2->mTOR ATM ATM Torin2->ATM ATR ATR Torin2->ATR DNAPK DNA-PK Torin2->DNAPK

Caption: this compound inhibits multiple PIKK family kinases.

Quantitative Data Summary

The potency of this compound has been characterized across various kinases and cell lines. The tables below summarize its inhibitory and anti-proliferative activities.

Table 1: Kinase Inhibitory Activity of this compound

Target Kinase Assay Type IC50 / EC50 (nM) Reference(s)
mTOR Cellular 0.25 [6][8][9]
PI3K Cellular 200 [6][7][9]
DNA-PK Cellular / Biochemical 118 / 0.5 [6][7]
ATM Cellular 28 [7][8]

| ATR | Cellular | 35 |[7][8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Incubation Time (h) Reference(s)
NALM-6 B-precursor ALL 0.07 - 0.19 48 [1]
RS4;11 B-precursor ALL 0.07 - 0.19 48 [1]
SEM B-precursor ALL 0.07 - 0.19 48 [1]
TOM-1 B-precursor ALL 0.07 - 0.19 48 [1]
BV-173 B-precursor ALL 0.07 - 0.19 48 [1]
MCF-7 Breast Cancer 0.163 48 [12]

| MDA-MB-231 | Breast Cancer | 1.012 | 48 |[12] |

Cellular Consequences of this compound Treatment

The comprehensive inhibition of mTOR signaling by this compound triggers several distinct cellular outcomes.

  • Inhibition of Cell Proliferation and Viability : this compound demonstrates potent anti-proliferative and cytotoxic activity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[1][3] This effect is a direct consequence of inhibiting the pro-growth and pro-survival signals downstream of mTORC1 and mTORC2.

  • Induction of Apoptosis : this compound treatment induces programmed cell death.[1][4][13] This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), chromatin condensation, and an increase in Annexin V-positive cells.[1][3][14] The induction of apoptosis is linked to the suppression of Akt-mediated survival pathways.

  • Induction of Autophagy : mTORC1 is a major negative regulator of autophagy. By inhibiting mTORC1, this compound relieves this suppression, leading to the induction of autophagy.[1][13][15] This process can serve as a survival mechanism in some contexts but can also contribute to cytotoxic effects.[1]

  • Cell Cycle Arrest : Treatment with this compound causes cells to arrest in the G0/G1 phase of the cell cycle.[1][3][10] This cytostatic effect is consistent with the role of mTOR in promoting the G1-to-S phase transition through the regulation of protein synthesis and cyclin expression.

Torin2_Cellular_Effects Torin2 This compound Treatment mTOR_Inhib mTORC1 & mTORC2 Inhibition Torin2->mTOR_Inhib Apoptosis Induction of Apoptosis mTOR_Inhib->Apoptosis Autophagy Induction of Autophagy mTOR_Inhib->Autophagy CellCycleArrest G0/G1 Cell Cycle Arrest mTOR_Inhib->CellCycleArrest Prolif_Inhib Inhibition of Cell Proliferation & Growth mTOR_Inhib->Prolif_Inhib outcome outcome

Caption: Cellular consequences resulting from this compound-mediated mTOR inhibition.

Key Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.

Experimental Workflow Overview

Experimental_Workflow step1 1. Cell Culture (Seed cells in appropriate plates) step2 2. This compound Treatment (Add increasing concentrations) step1->step2 step3 3. Incubation (e.g., 2h for signaling, 24-48h for viability/apoptosis) step2->step3 step4 4. Cell Harvesting / Assay step3->step4 assay_wb Western Blot (Protein Extraction) step4->assay_wb assay_mtt MTT / Viability Assay (Add Reagent) step4->assay_mtt assay_facs FACS Analysis (Staining: Annexin V / PI) step4->assay_facs analysis 5. Data Acquisition & Analysis assay_wb->analysis assay_mtt->analysis assay_facs->analysis

Caption: General experimental workflow for studying the effects of this compound.
Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.[4]

  • Treatment : Replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (DMSO).[1][11]

  • Incubation : Incubate the plate for 48 hours at 37°C in a humidified incubator.[1][4]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.[4]

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 490-570 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blotting for Phospho-protein Analysis

This protocol assesses the inhibition of specific signaling pathways.

  • Cell Treatment : Culture cells to 70-80% confluency. Treat with the desired concentrations of this compound for a short duration (e.g., 2 hours) to observe signaling changes.[1][11]

  • Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-S6K, anti-phospho-Akt Ser473, total-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody & Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the level of apoptosis induced by this compound.

  • Cell Treatment : Seed cells and treat with increasing concentrations of this compound for 24-48 hours.[1][3]

  • Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[14]

  • Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts as a potent, dual inhibitor of mTORC1 and mTORC2. Its mechanism of action leads to the comprehensive suppression of the PI3K/Akt/mTOR pathway, resulting in reduced protein synthesis, cell cycle arrest at G0/G1, and the induction of both autophagy and apoptosis.[1] Its ability to overcome the feedback activation of Akt gives it a significant advantage over earlier mTOR inhibitors.[1][3] Furthermore, its activity against other PIKK family kinases involved in the DNA damage response suggests potential applications in combination therapies.[3][7] The data and protocols presented in this guide offer a foundational resource for researchers investigating the multifaceted cellular impact of this compound.

References

Torin 2: A Potent and Selective mTOR Inhibitor with Superiority Over PI3K

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of fundamental cellular processes, including growth, proliferation, metabolism, and survival.[1][2] Dysregulation of this pathway is a common driver in various human cancers, making its components highly attractive targets for therapeutic intervention.[3][4] Torin 2 is a second-generation, ATP-competitive mTOR inhibitor that demonstrates significant potency and selectivity for mTOR over PI3K, along with an improved pharmacokinetic profile compared to its predecessor, Torin 1.[5][6] This guide provides a detailed examination of this compound's selectivity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Selectivity Profile of this compound

This compound exhibits remarkable selectivity for mTOR over PI3K, a crucial feature for minimizing off-target effects. This selectivity has been quantified through various biochemical and cellular assays, with results consistently demonstrating a significant therapeutic window.

Table 1: Cellular and Biochemical Inhibitory Activity of this compound

TargetAssay TypeIC50 / EC50 (nM)Selectivity (fold) vs. PI3KReference(s)
mTOR Cellular (mTORC1)0.25~800x[7][8]
mTOR Biochemical2.81-
mTORC1 Biochemical2.1-[6]
PI3K Cellular2001x[6][7][8]
p110γ (PI3Kγ) Biochemical5.67-[9]
hVPS34 Biochemical8.58-[9]
PI4Kβ Biochemical18.3-[9]
PI3K-C2β Biochemical24.5-[9]
PI3K-C2α Biochemical28.1-[9]

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of the target's activity. The cellular selectivity is approximately 800-fold for mTOR over PI3K.[5][7][8]

In addition to its primary targets, this compound also shows activity against other members of the phosphatidylinositol-3 kinase-like kinase (PIKK) family, albeit at higher concentrations than for mTOR.

Table 2: this compound Activity Against Other PIKK Family Kinases

TargetAssay TypeEC50 (nM)Reference(s)
ATM Cellular28[5][10]
ATR Cellular35[5][10]
DNA-PK Cellular118[5][10]

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a complex cascade. Class I PI3Ks are activated by receptor tyrosine kinases, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates AKT and PDK1.[2] Activated AKT then phosphorylates and regulates numerous downstream targets, including the mTORC1 complex.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[3] mTORC1 is a key regulator of protein synthesis, while mTORC2 is involved in activating AKT.[3][4] this compound's ability to inhibit both mTORC1 and mTORC2 provides a comprehensive blockade of mTOR signaling.[7]

PI3K_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Torin2 This compound Torin2->PI3K Weakly Inhibits Torin2->mTORC2 Inhibits Torin2->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition by this compound.

Experimental Protocols

The determination of this compound's selectivity and potency relies on robust biochemical and cellular assays.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinases.

Methodology:

  • Kinase Source: Purified recombinant mTOR, PI3K isoforms, and other PIKK family kinases.

  • Substrate: A specific peptide or protein substrate for the kinase being tested.

  • Detection: The assay measures the phosphorylation of the substrate, typically using radiolabeled ATP (³²P-ATP or ³³P-ATP) or fluorescence-based methods.

  • Procedure:

    • The kinase is incubated with varying concentrations of this compound.

    • A mixture of the substrate and ATP is added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cellular Assay (In Situ)

Cellular assays are crucial for confirming that a compound can effectively engage its target within a biological context.

Methodology:

  • Cell Lines: Various cancer cell lines are used, such as p53-/- MEFs or PC3 cells.[5]

  • Principle: The assay measures the phosphorylation status of downstream substrates of mTOR and PI3K as a readout of kinase activity.

  • Procedure:

    • Cells are cultured and then treated with a range of this compound concentrations for a specific duration (e.g., 1 hour).[5]

    • Cells are lysed to extract proteins.

    • Western Blotting: The levels of phosphorylated downstream targets are analyzed by Western blot using phospho-specific antibodies.

      • mTORC1 activity: Measured by the phosphorylation of S6 kinase (S6K) at Thr389.[5][10]

      • mTORC2 activity: Measured by the phosphorylation of AKT at Ser473.[10]

      • PI3K activity: Measured by the phosphorylation of AKT at Thr308.[5][10]

    • The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.

    • EC50 values are determined by plotting the inhibition of substrate phosphorylation against the this compound concentration.

Cellular_Assay_Workflow Cellular Assay Workflow for this compound Selectivity start Start: Culture Cells (e.g., p53-/- MEFs) treat Treat cells with varying concentrations of this compound start->treat lyse Lyse cells to extract proteins treat->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to membrane sds_page->transfer probe Probe with phospho-specific antibodies (p-S6K, p-AKT) transfer->probe detect Detect and quantify band intensity probe->detect calculate Calculate EC50 values for mTOR and PI3K inhibition detect->calculate end_node End: Determine Selectivity calculate->end_node

Caption: Workflow for determining this compound's cellular selectivity.

Conclusion

This compound is a highly potent and selective mTOR inhibitor, demonstrating approximately 800-fold greater selectivity for mTOR over PI3K in cellular contexts.[5][7][8] This selectivity is critical for targeted cancer therapy, as it allows for potent inhibition of the mTOR pathway while minimizing the off-target effects associated with broad PI3K inhibition. The well-defined biochemical and cellular assays provide a robust framework for evaluating the activity and selectivity of this compound and other kinase inhibitors. Its favorable pharmacokinetic properties further establish this compound as a valuable tool for both preclinical research and potential clinical applications in oncology.[5][8]

References

Torin 2: An In-Depth Technical Guide on its Off-Target Effects on PIKK Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of Torin 2, a potent second-generation ATP-competitive mTOR inhibitor, with a specific focus on its activity against the Phosphoinositide 3-kinase-related kinase (PIKK) family. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the PIKK Family

This compound was developed as a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[1][2] It exhibits a superior pharmacokinetic profile compared to its predecessor, Torin 1.[2][3] The PIKK family of serine/threonine protein kinases, to which mTOR belongs, are crucial mediators of cellular responses to genotoxic stress and are involved in processes like DNA damage repair and cell cycle checkpoint control.[4][5] Key members of this family include Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[4][5] Due to structural similarities in the ATP-binding pocket across the PIKK family, inhibitors designed to target one member may exhibit off-target activity against others. This guide delves into the specifics of this compound's interactions with these critical kinases.

Quantitative Analysis of this compound Kinase Selectivity

This compound, while a potent mTOR inhibitor, demonstrates significant inhibitory activity against other PIKK family members, effectively acting as a pan-PIKK inhibitor at certain concentrations.[1] The following tables summarize the in vitro and cellular inhibitory activities of this compound against key PIKK family kinases and other related kinases.

Table 1: In Vitro Biochemical Inhibitory Activity of this compound

Kinase TargetIC50 (nM)NotesReference(s)
mTOR2.81Biochemical enzymatic kinase assay.[6]
DNA-PKcs0.5Biochemical enzymatic kinase assay.[6][7]
p110α/p85α (PI3Kα)4.68Biochemical enzymatic kinase assay.[7]
p110γ (PI3Kγ)5.67Biochemical enzymatic kinase assay.[6][7]
hVPS348.58Biochemical enzymatic kinase assay.[6][7]
p110δ/p85α (PI3Kδ)17.5Biochemical enzymatic kinase assay.[7]
PI4Kβ18.3Biochemical enzymatic kinase assay.[6][7]
PI3K-C2β24.5Biochemical enzymatic kinase assay.[6][7]
PI3K-C2α28.1Biochemical enzymatic kinase assay.[6][7]

Table 2: Cellular Inhibitory Activity of this compound

Kinase TargetEC50 (nM)Cell Line(s)NotesReference(s)
mTORC10.25p53-/- MEFs, HCT116Measured by inhibition of S6K1 T389 phosphorylation.[1][2][8]
mTORC2< 10HCT116Measured by inhibition of AKT S473 phosphorylation.[1]
PI3K200p53−/−/mLST8−/− MEFs or PC3Measured by inhibition of AKT T308 phosphorylation.[3][6][8]
ATM28PC3Measured in a cellular context.[1][2][8]
ATR35PC3Measured in a cellular context.[1][2][8]
DNA-PKcs118PC3Measured in a cellular context.[1][2][8]

Signaling Pathways and Experimental Workflows

PIKK Family Signaling and this compound Inhibition

The following diagram illustrates the central role of PIKK family kinases in response to cellular stress and growth signals, highlighting the primary and off-target inhibitory actions of this compound.

PIKK_Signaling_Pathway DNA Damage DNA Damage ATM ATM DNA Damage->ATM DNA-PKcs DNA-PKcs DNA Damage->DNA-PKcs Replication Stress Replication Stress ATR ATR Replication Stress->ATR mTOR mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Cell Cycle Arrest Cell Cycle Arrest ATM->Cell Cycle Arrest DNA Repair DNA Repair ATM->DNA Repair Apoptosis Apoptosis ATM->Apoptosis ATR->Cell Cycle Arrest DNA-PKcs->DNA Repair This compound This compound This compound->ATM Off-Target This compound->ATR Off-Target This compound->DNA-PKcs Off-Target

Caption: PIKK signaling and this compound targets.

Experimental Workflow for Kinase Inhibitor Profiling

The characterization of a kinase inhibitor's selectivity, such as this compound, involves a multi-step process from initial biochemical assays to cellular and in vivo validation.

Kinase_Inhibitor_Profiling_Workflow A Biochemical Assays B Broad Kinase Panel Screening A->B A_desc e.g., IC50 determination against primary target and related kinases. C Cellular Target Engagement B->C B_desc e.g., KinomeScan or Kinativ profiling across hundreds of kinases. D Downstream Pathway Analysis C->D C_desc e.g., Cellular thermal shift assay (CETSA) or chemical proteomics. E Cellular Phenotypic Assays D->E D_desc e.g., Western blot for phosphorylation of downstream substrates (pS6K, pAKT). F In Vivo Studies E->F E_desc e.g., Cell viability (MTT), proliferation, apoptosis, and cell cycle analysis. F_desc e.g., Xenograft models to assess efficacy and pharmacodynamics.

Caption: Kinase inhibitor profiling workflow.

Detailed Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general procedure for determining the in vitro inhibitory concentration (IC50) of this compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., mTOR, DNA-PKcs).

    • Kinase-specific substrate (e.g., a peptide or protein).

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods).

    • This compound stock solution (in DMSO).

    • Kinase reaction buffer (composition varies by kinase, typically includes MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES).

    • 96-well plates.

    • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or phosphospecific antibodies for ELISA-based methods).

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add the kinase and its specific substrate to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or a strong acid).

    • Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.

    • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Cellular Western Blot Analysis for Kinase Inhibition (EC50 Determination)

This protocol describes how to measure the cellular potency (EC50) of this compound by assessing the phosphorylation status of downstream substrates.[1][8]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT116, PC3) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours).

    • For ATM/ATR/DNA-PKcs inhibition, cells may be stimulated with ionizing radiation (for ATM and DNA-PKcs) or UV radiation (for ATR) prior to lysis.[1]

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target substrates (e.g., anti-phospho-S6K (T389), anti-total-S6K, anti-phospho-AKT (S473), anti-total-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Plot the normalized phosphorylation levels against the this compound concentration to determine the EC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.[8][9][10]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the this compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).

Conclusion

This compound is a powerful research tool for studying the mTOR signaling pathway. However, its significant off-target activity against other PIKK family kinases, particularly ATM, ATR, and DNA-PKcs, must be carefully considered when interpreting experimental results.[1][11] At higher concentrations, this compound functions as a pan-PIKK inhibitor, which can be exploited to sensitize cancer cells to DNA-damaging agents but also complicates its use as a highly specific mTOR inhibitor.[12] The data and protocols presented in this guide are intended to assist researchers in designing experiments and interpreting data related to the use of this compound, ensuring a more accurate understanding of its biological effects.

References

Torin 2: A Dual mTORC1/mTORC2 Inhibitor's Role in Autophagy and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Torin 2, a second-generation ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR). We will delve into its dual-inhibitory action on both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), and the subsequent induction of two critical cellular processes: autophagy and apoptosis. This document offers detailed signaling pathways, quantitative data, and experimental protocols relevant to the study of this compound.

Introduction to this compound and the mTOR Signaling Axis

The mTOR protein is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes, mTORC1 and mTORC2.

  • mTORC1: This complex is sensitive to nutrients, energy levels, and growth factors. Its activation promotes anabolic processes, such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy. Key downstream effectors include S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).

  • mTORC2: This complex is generally regulated by growth factors and is involved in cell survival, metabolism, and cytoskeletal organization. A primary and critical downstream target of mTORC2 is the kinase Akt.

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1. While effective, their incomplete inhibition of mTORC1 and lack of activity against mTORC2 can lead to feedback activation of survival pathways, limiting their therapeutic efficacy.

This compound was developed as a potent and selective ATP-competitive inhibitor, targeting the kinase domain of mTOR. This mechanism allows it to effectively inhibit both mTORC1 and mTORC2, leading to a more complete shutdown of mTOR signaling.

This compound-Mediated Induction of Autophagy

Autophagy is a cellular self-degradation process essential for removing damaged organelles, protein aggregates, and invading pathogens to maintain cellular homeostasis. The mTORC1 complex is the primary negative regulator of autophagy.

Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates the Unc-51-like kinase 1 (ULK1) complex, a critical initiator of autophagy. By inhibiting mTORC1, this compound prevents the inhibitory phosphorylation of the ULK1 complex (consisting of ULK1, ATG13, and FIP200). This activation of the ULK1 complex initiates the formation of the phagophore, the precursor to the autophagosome, thereby robustly inducing the autophagic process.

G cluster_0 Upstream Signals cluster_2 Autophagy Regulation Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_Complex Autophagy Autophagy Induction ULK1_Complex->Autophagy Torin2 This compound Torin2->mTORC1 Torin2->mTORC2

Caption: this compound induces autophagy by inhibiting mTORC1, thereby activating the ULK1 complex.

This compound-Mediated Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating unwanted or damaged cells. The mTOR pathway, particularly through mTORC2 and its downstream effector Akt, is a potent pro-survival signaling network.

Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including BAD and the FOXO family of transcription factors. By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt. In the absence of active Akt, pro-apoptotic proteins are released from inhibition. For instance, dephosphorylated FOXO transcription factors can translocate to the nucleus and induce the expression of genes that promote apoptosis, such as Bim and Puma.

Furthermore, the inhibition of mTORC1 by this compound suppresses the synthesis of short-lived anti-apoptotic proteins like Mcl-1, further sensitizing the cell to apoptotic stimuli. This dual-pronged attack on cell survival pathways makes this compound a potent inducer of apoptosis in many cancer cell lines.

G cluster_0 mTOR Signaling cluster_1 Apoptosis Regulation mTORC2 mTORC2 Akt Akt mTORC2->Akt FOXO FOXO Transcription Factors Akt->FOXO Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bim, Puma) FOXO->Pro_Apoptotic_Genes Apoptosis Apoptosis Induction Pro_Apoptotic_Genes->Apoptosis Torin2 This compound Torin2->mTORC2

Caption: this compound induces apoptosis by inhibiting the mTORC2-Akt survival signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound activity across various studies and cell lines.

ParameterValueCell Line / Assay ConditionReference
mTOR IC₅₀ 0.25 nMIn vitro kinase assay
PI3K IC₅₀ > 1 µMIn vitro kinase assay
EC₅₀ for p-Akt (S473) Inhibition ~2 nMHeLa cells
EC₅₀ for p-S6K (T389) Inhibition ~2 nMHeLa cells
EC₅₀ for p-4E-BP1 (T37/46) Inhibition ~10 nMHeLa cells
Effective Concentration (Autophagy) 250 nM - 1 µMMultiple cell lines
Effective Concentration (Apoptosis) 250 nM - 2 µMMultiple cancer cell lines

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments.

Western Blotting for mTOR Pathway Inhibition and Autophagy/Apoptosis Markers

This protocol is for verifying the inhibition of mTORC1 and mTORC2 signaling and detecting markers of autophagy and apoptosis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, U87-MG) at a density of 1x10⁶ cells per 60 mm dish. Allow cells to adhere overnight. Treat cells with vehicle control (DMSO) or varying concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • mTORC1 signaling: p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1.

      • mTORC2 signaling: p-Akt (Ser473), total Akt.

      • Autophagy marker: LC3B (to detect LC3-I and LC3-II).

      • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP.

      • Loading control: GAPDH, β-Actin.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Autophagy Flux Assay using Tandem Fluorescent-Tagged LC3

This assay measures the progression of autophagy from autophagosome formation to lysosomal degradation.

G A 1. Transfect Cells with mRFP-GFP-LC3 plasmid B 2. Treat with this compound or Vehicle Control A->B C 3. Optional: Add Lysosomal Inhibitor (e.g., Bafilomycin A1) B->C D 4. Fix and Permeabilize Cells C->D E 5. Fluorescence Microscopy D->E F 6. Quantify Puncta (Yellow vs. Red) E->F

Caption: Experimental workflow for the mRFP-GFP-LC3 autophagy flux assay.

Methodology:

  • Cell Transfection: Plate cells on glass coverslips. Transfect them with a plasmid encoding mRFP-GFP-LC3 using a suitable transfection reagent. This construct expresses LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP.

  • Treatment: After 24 hours, treat the cells with this compound (e.g., 250 nM) or vehicle. In a parallel experiment, co-treat with a lysosomal inhibitor like Bafilomycin A1 to block autophagosome-lysosome fusion.

  • Cell Fixation: After the desired treatment time (e.g., 6 hours), wash cells with PBS and fix with 4% paraformaldehyde.

  • Imaging: Mount coverslips onto microscope slides. Acquire images using a confocal fluorescence microscope with channels for GFP (green) and mRFP (red).

  • Analysis:

    • Autophagosomes: In non-acidic autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta (merge of green and red).

    • Autolysosomes: Upon fusion with acidic lysosomes, the GFP signal is quenched, while the mRFP signal persists, appearing as red-only puncta.

    • An increase in both yellow and red puncta following this compound treatment indicates increased autophagy. An accumulation of yellow puncta in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Plate cells and treat with this compound (e.g., 500 nM) or vehicle for a longer duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (loss of membrane integrity).

Conclusion

This compound represents a powerful chemical probe for dissecting the complexities of mTOR signaling. Its ability to potently and specifically inhibit both mTORC1 and mTORC2 allows for a more complete and profound cellular response compared to first-generation inhibitors. This dual inhibition effectively triggers two distinct, yet sometimes interconnected, cellular outcomes: the induction of the cytoprotective autophagic response and the promotion of apoptotic cell death. Understanding the molecular mechanisms, quantitative effects, and appropriate experimental methodologies for studying this compound is essential for researchers in cancer biology, cell metabolism, and neurodegeneration, as well as for professionals involved in the development of next-generation mTOR-targeted therapeutics.

An In-Depth Technical Guide to the ATP-Competitive Inhibition of mTOR by Torin 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2][3] Torin 2 is a second-generation, potent, and selective ATP-competitive inhibitor of mTOR, demonstrating significant advantages over earlier mTOR inhibitors.[1][4] This technical guide provides a comprehensive overview of the ATP-competitive inhibition of mTOR by this compound, including its mechanism of action, impact on mTOR signaling, and detailed experimental protocols for its characterization.

Introduction to mTOR and this compound

mTOR is a key component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[1][5] mTORC1 regulates processes like protein synthesis and autophagy, while mTORC2 is involved in cell survival and cytoskeletal organization.[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that, when hyperactivated, often contributes to tumorigenesis.[2][3]

This compound was developed as a second-generation mTOR inhibitor to overcome the pharmacological limitations of its predecessor, Torin 1.[1][6] It is a potent and selective ATP-competitive inhibitor, meaning it directly competes with ATP for binding to the kinase domain of mTOR.[1][4] This mechanism allows this compound to inhibit both mTORC1 and mTORC2, offering a more complete blockade of mTOR signaling compared to allosteric inhibitors like rapamycin.[5][6]

Mechanism of Action: ATP-Competitive Inhibition

This compound's inhibitory action stems from its ability to bind to the ATP-binding pocket of the mTOR kinase domain.[1] Structural studies have revealed that this compound forms multiple hydrogen bonds within the mTOR active site, specifically with residues V2240, Y2225, D2195, and D2357, which contributes to its high binding affinity.[7] By occupying this site, this compound prevents the binding of ATP, thereby blocking the phosphotransferase activity of mTOR and the subsequent phosphorylation of its downstream substrates.

One of the notable characteristics of this compound is its slow dissociation from the mTOR kinase, leading to sustained inhibition of mTORC1 and mTORC2 activity.[1][4] This prolonged action is a significant advantage in a therapeutic context.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Potency of this compound against mTOR

ParameterValueAssay TypeCell Line/SystemReference(s)
IC50 (mTOR) 2.1 nMBiochemical Kinase AssayRecombinant mTOR
EC50 (mTORC1) 0.25 nM (250 pM)Cellular Assay (pS6K T389)HCT-116[1][4]
EC50 (mTORC2) < 10 nMCellular Assay (pAkt S473)HCT-116[1]
Cellular Selectivity (mTOR vs. PI3K) ~800-foldCellular AssaysNot specified[1][8]

Table 2: Kinase Selectivity Profile of this compound

Target KinaseIC50 / EC50Assay TypeReference(s)
mTOR 0.25 nM (EC50)Cellular[9]
DNA-PK 0.5 nM (IC50), 118 nM (EC50)Biochemical, Cellular[1][9]
ATM 28 nM (EC50)Cellular[1][9]
ATR 35 nM (EC50)Cellular[1][9]
p110γ (PI3K) 5.67 nM (IC50)Biochemical[9]
hVPS34 8.58 nM (IC50)Biochemical[9]
PI4Kβ 18.3 nM (IC50)Biochemical[9]
PI3K-C2β 24.5 nM (IC50)Biochemical[9]
PI3K-C2α 28.1 nM (IC50)Biochemical[9]
PI3K 200 nM (EC50)Cellular[8][9]

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pT308 TSC1_2 TSC1/2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt pS473 Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K1->RTK Feedback Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Torin2 This compound Torin2->mTORC2 Torin2->mTORC1 Feedback_Inhibition Negative Feedback

Caption: mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow: ATP-Competitive Kinase Assay

The following diagram outlines a typical workflow to determine the ATP-competitive nature of an inhibitor like this compound.

experimental_workflow start Start prepare_reagents Prepare Reagents: - Recombinant mTOR - Substrate (e.g., p70S6K) - this compound dilutions - Varying ATP concentrations start->prepare_reagents assay_setup Set up Kinase Reaction: Incubate mTOR with this compound prepare_reagents->assay_setup initiate_reaction Initiate Reaction: Add substrate and ATP assay_setup->initiate_reaction incubation Incubate at 30-37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Substrate Phosphorylation (e.g., Western Blot, ELISA) stop_reaction->detection data_analysis Data Analysis: - Determine IC50 at each ATP concentration - Plot IC50 vs. [ATP] detection->data_analysis conclusion Conclusion: IC50 increases with [ATP] for ATP-competitive inhibitors data_analysis->conclusion end End conclusion->end

Caption: Workflow for determining ATP-competitive inhibition.

Detailed Experimental Protocols

In Vitro mTORC1 Kinase Assay

This protocol is adapted for determining the IC50 of this compound against mTORC1.

1. Immunoprecipitation of mTORC1:

  • Culture HEK293T cells and transfect with constructs for mTORC1 components (e.g., Myc-mTOR and HA-Raptor).

  • Stimulate cells with 100 nM insulin for 15 minutes before lysis to ensure mTORC1 activation.

  • Lyse cells in CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).

  • Incubate lysate with anti-HA or anti-Myc antibody for 1.5 hours at 4°C.

  • Add Protein A/G agarose beads and incubate for another hour at 4°C.

  • Wash the immunoprecipitates three times with CHAPS lysis buffer and once with high-salt wash buffer (CHAPS buffer with 500 mM NaCl) to remove PRAS40.

  • Wash once with kinase wash buffer (25 mM HEPES pH 7.4, 20 mM KCl).

2. Kinase Reaction:

  • Resuspend the immunoprecipitated mTORC1 beads in 3x mTOR kinase assay buffer (75 mM HEPES pH 7.4, 60 mM KCl, 30 mM MgCl2).

  • Add serial dilutions of this compound to the beads and incubate for 15 minutes on ice.

  • To start the reaction, add mTOR assay start buffer (25 mM HEPES pH 7.4) containing a fixed concentration of ATP (e.g., 100 µM) and a recombinant substrate like GST-4E-BP1 (150 ng).

  • Incubate the reaction at 30°C for 30-60 minutes with shaking.

  • Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

3. Detection and Analysis:

  • Analyze the samples by SDS-PAGE and Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

  • Quantify the band intensities and calculate the IC50 value for this compound.

Cellular Assay for mTORC1/C2 Inhibition (Western Blotting)

This protocol assesses the in-cell efficacy of this compound by measuring the phosphorylation of downstream mTOR targets.

1. Cell Treatment:

  • Seed cells (e.g., HCT-116) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells overnight, if necessary, to reduce basal mTOR activity.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes to activate the mTOR pathway.

2. Sample Preparation:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. Western Blotting:

  • Denature 20-40 µg of protein from each sample by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins on an SDS-PAGE gel (a low percentage gel, e.g., 6-8%, is recommended for the large mTOR protein).

  • Transfer the proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, a wet transfer overnight at a low voltage is recommended.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • p-p70S6K (Thr389) for mTORC1 activity.

    • p-Akt (Ser473) for mTORC2 activity.

    • Total p70S6K and total Akt for loading controls.

    • Beta-actin as a general loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Calculate the EC50 value for this compound's inhibition of each downstream target.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell proliferation and viability.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of this compound concentrations.

2. Incubation:

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

5. Data Analysis:

  • Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

  • Plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of mTOR, effectively blocking the activity of both mTORC1 and mTORC2. Its favorable pharmacokinetic profile and sustained cellular activity make it a valuable tool for cancer research and a promising candidate for clinical development.[1][4] The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of mTOR signaling and to evaluate the efficacy of novel mTOR inhibitors. The comprehensive understanding of this compound's mechanism of action and its effects on cellular pathways is crucial for the continued development of targeted cancer therapies.

References

Torin 2: An In-depth Technical Guide on its Impact on Akt Phosphorylation and Feedback Loops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torin 2 is a potent and selective second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. Unlike first-generation mTOR inhibitors such as rapamycin, which only allosterically inhibit mTOR Complex 1 (mTORC1), this compound effectively inhibits both mTORC1 and mTORC2. This dual inhibition has profound implications for the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, particularly concerning Akt phosphorylation and the intricate feedback mechanisms that often limit the efficacy of mTORC1-specific inhibitors. This technical guide provides a comprehensive overview of the molecular effects of this compound, focusing on its impact on Akt phosphorylation, the abrogation of feedback activation loops, and detailed experimental protocols for studying these effects.

Introduction to this compound and the mTOR Pathway

The mTOR kinase is a central node in a signaling network that responds to a variety of extracellular and intracellular signals, including growth factors, nutrients, and cellular energy status. It exists in two distinct multiprotein complexes: mTORC1 and mTORC2.

  • mTORC1 is composed of mTOR, Raptor, and GβL, and is sensitive to rapamycin. It primarily regulates cell growth by promoting protein synthesis through the phosphorylation of key substrates such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 , containing mTOR, Rictor, and GβL, is largely insensitive to acute rapamycin treatment. A key function of mTORC2 is the phosphorylation of Akt at Serine 473 (S473), which is crucial for its full activation.

First-generation mTOR inhibitors, like rapamycin and its analogs (rapalogs), only partially inhibit mTORC1 and can lead to the activation of a negative feedback loop. Inhibition of mTORC1/S6K1 signaling relieves the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), leading to enhanced PI3K signaling and subsequent hyperactivation of Akt. This feedback activation of Akt can counteract the anti-proliferative effects of mTORC1 inhibition, thereby limiting its therapeutic efficacy.

This compound was developed to overcome this limitation by directly inhibiting the kinase activity of mTOR in both mTORC1 and mTORC2.[1] This dual inhibition not only blocks mTORC1-mediated protein synthesis but also prevents the mTORC2-dependent phosphorylation and activation of Akt, thus providing a more complete shutdown of the PI3K/Akt/mTOR pathway.[2][3]

Impact of this compound on Akt Phosphorylation

Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2.[4] this compound's inhibition of mTORC2 directly prevents the phosphorylation of Akt at S473. This, in turn, can lead to a reduction in the phosphorylation of Akt at T308, as the S473 phosphorylation is thought to facilitate the subsequent phosphorylation at T308.[2]

Numerous studies have demonstrated that this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt at both S473 and T308 across various cancer cell lines.[3][5]

Abrogation of Feedback Loops

A key advantage of this compound over rapamycin is its ability to abrogate the feedback activation of Akt. By inhibiting mTORC1, this compound does block the S6K1-mediated negative feedback on the PI3K pathway. However, its simultaneous inhibition of mTORC2 prevents the subsequent phosphorylation and activation of Akt that would otherwise result from the increased PI3K signaling. This dual action ensures a more sustained and complete inhibition of the PI3K/Akt/mTOR signaling cascade.[2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative and semi-quantitative data on the effects of this compound on the phosphorylation of key signaling proteins, compiled from various studies.

Table 1: Inhibitory Potency of this compound on Key Kinases

TargetAssay TypeIC50 / EC50Reference
mTOR (cellular)Western Blot (p-S6K T389)0.25 nM[1]
PI3K (cellular)Western Blot (p-Akt T308 in S473D mutant)200 nM[2]
ATM (cellular)Western Blot (p-Chk2 T68)28 nM[1]
ATR (cellular)Western Blot (p-Chk1 S317)35 nM[1]
DNA-PK (cellular)Western Blot (p-DNA-PK S2056)118 nM[1]

Table 2: Dose-Dependent Effect of this compound on Protein Phosphorylation (Semi-Quantitative Analysis from Western Blots)

This compound Concentrationp-Akt (S473) Inhibitionp-Akt (T308) Inhibitionp-S6K (T389) Inhibitionp-4E-BP1 (T37/46) Inhibition
10 nM++++++++++
50 nM++++++++++++
100 nM++++++++++++
250 nM++++++++++++

Key: + (Slight Inhibition), ++ (Moderate Inhibition), +++ (Strong Inhibition). This table represents a qualitative summary from multiple sources showing dose-dependent effects.[3][5][6]

Experimental Protocols

Cell Culture and Treatment
  • Culture cells of interest (e.g., cancer cell lines) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well or 10 cm plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the this compound stock solution in fresh growth medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).

Western Blot Analysis

5.2.1. Cell Lysis and Protein Extraction [7][8]

  • After treatment, place the cell culture plates on ice.

  • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

5.2.2. SDS-PAGE and Protein Transfer [9]

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5.2.3. Immunoblotting [8]

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt S473, p-Akt T308, total Akt, p-S6K T389, total S6K, p-4E-BP1 T37/46, total 4E-BP1, and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5.2.4. Densitometry Analysis

  • Capture the image of the Western blot.

  • Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein.

  • Normalize the intensity of the phosphorylated protein to the intensity of the corresponding total protein.

  • Further normalize these values to the loading control to account for any variations in protein loading.

  • Express the results as a fold change relative to the vehicle-treated control.

Visualizations

Signaling Pathways

Torin2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 (Rictor) PIP3->mTORC2 Akt Akt PDK1->Akt p-T308 TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2->Akt p-S473 Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 (Raptor) Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates IRS1 IRS1 S6K1->IRS1 inhibits (Feedback) Translation Protein Synthesis & Cell Growth S6K1->Translation IRS1->PI3K eIF4E eIF4E fourEBP1->eIF4E inhibits eIF4E->Translation Torin2 This compound Torin2->mTORC2 Torin2->mTORC1

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (ECL) secondary->detection analysis Densitometry Analysis detection->analysis end End: Quantitative Results analysis->end

Caption: Workflow for Western Blot Analysis.

Conclusion

This compound represents a significant advancement in the therapeutic targeting of the mTOR pathway. Its ability to inhibit both mTORC1 and mTORC2 provides a more comprehensive blockade of mTOR signaling compared to first-generation inhibitors. A critical consequence of this dual inhibition is the prevention of feedback activation of Akt, a common mechanism of resistance to rapamycin and its analogs. By inhibiting mTORC2, this compound directly blocks the phosphorylation of Akt at S473, leading to a more profound and sustained inhibition of the entire PI3K/Akt/mTOR network. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the intricate effects of this compound and other mTOR inhibitors on cellular signaling pathways, ultimately aiding in the development of more effective cancer therapies.

References

Methodological & Application

Torin 2 for mTOR Inhibition in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Torin 2 is a potent, second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high selectivity and superior pharmacokinetic properties compared to its predecessor, Torin 1.[1][2] This dual inhibition allows for a more complete suppression of mTOR signaling than rapamycin and its analogs, which primarily inhibit mTORC1.[3][4] this compound has demonstrated a cellular EC50 of approximately 0.25 nM for mTOR inhibition, with an 800-fold greater selectivity for mTOR over phosphoinositide 3-kinase (PI3K).[1][5] Its ability to inhibit downstream targets of both mTORC1 (e.g., S6K1, 4E-BP1) and mTORC2 (e.g., Akt Ser473 phosphorylation) makes it a valuable tool for studying the physiological and pathological roles of the mTOR pathway in various cellular processes, including cell growth, proliferation, autophagy, and metabolism.[3][6][7] These application notes provide detailed protocols for utilizing this compound to inhibit mTOR in cell culture, including methods for assessing its efficacy and downstream effects.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound
Target/AssayValueCell Line/SystemCommentsReference
mTOR (biochemical) IC50: 2.81 nMCell-free assayDirect enzymatic inhibition.[5]
mTORC1 (biochemical) IC50: 2.1 nMIn vitro kinase assayDirect inhibition of the complex.[1]
mTOR (cellular) EC50: 0.25 nMp53-/- MEFsInhibition of cellular mTOR activity.[5][8]
PI3K (cellular) EC50: 200 nMPC3 (AktS473D mutant)Demonstrates high selectivity for mTOR over PI3K.[1][5]
DNA-PK (biochemical) IC50: 0.5 nMCell-free assayPotent off-target inhibition.[5]
ATM (cellular) EC50: 28 nMPC3Off-target activity at higher concentrations.[2]
ATR (cellular) EC50: 35 nMPC3Off-target activity at higher concentrations.[2]
TFEB Nuclear Translocation EC50: ~1.6 nM-Indirect activation through mTORC1 inhibition.[1]
Table 2: Proliferative IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueAssay DurationReference
HCT-116Colorectal Carcinoma32.19 nM72 hours[5]
HeLaCervical Cancer< 10 nM20 minutes (inhibition of mTORC2)[5]
HeLaCervical Cancer97.95 nM72 hours[5]
MOLM-13Acute Myeloid Leukemia< 1 nMNot specified[5]
MOLM-14Acute Myeloid Leukemia< 1 nMNot specified[5]
MV4-11Acute Myeloid Leukemia< 1 nMNot specified[5]
KellyNeuroblastoma11.69 nMNot specified[9]
IMR-32Neuroblastoma29.67 nMNot specified[9]
MZ-CRC-1Medullary Thyroid Carcinoma< 50 nMNot specified[8]
TTMedullary Thyroid Carcinoma< 50 nMNot specified[8]

Visualizations

mTOR_Pathway_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth mTORC2 mTORC2 mTORC2->Akt p-Ser473 Torin2 This compound Torin2->mTORC1 Torin2->mTORC2

Caption: mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow start Start: Cell Seeding culture Cell Culture (e.g., 24h for adherence) start->culture treatment This compound Treatment (Varying concentrations and times) culture->treatment harvest Cell Harvesting treatment->harvest analysis Downstream Analysis harvest->analysis wb Western Blotting (p-mTOR, p-S6K, p-4E-BP1, p-Akt) analysis->wb Protein Analysis viability Cell Viability Assay (MTT, CellTiter-Glo) analysis->viability Functional Analysis autophagy Autophagy Assay (LC3B immunoblot, Acridine Orange) analysis->autophagy Functional Analysis

Caption: Experimental workflow for assessing mTOR inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Procedure:

  • This compound is typically supplied as a lyophilized powder.[1] To prepare a stock solution, for example a 5 mM stock from 5 mg of powder (MW: 432.4 g/mol ), reconstitute in 2.31 ml of DMSO.[1]

  • To ensure complete dissolution, first add a smaller volume of DMSO (e.g., 1 ml) to the vial, vortex thoroughly, and transfer the solution to a new, larger sterile tube.[1]

  • Repeat the process to wash any residual powder from the original vial.

  • Add the remaining volume of DMSO to reach the final desired concentration.

  • Gentle warming to 37°C may be necessary to fully dissolve the compound.[1]

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the stock solution at -20°C. Once in solution, it is recommended to use it within 3 months to maintain potency.[1]

Protocol 2: General Protocol for this compound Treatment in Cell Culture

Materials:

  • Cultured cells of interest

  • Complete growth medium

  • This compound stock solution (e.g., 5 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. A typical working concentration range is 10 nM to 1,000 nM.[1] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. Treatment times can vary from 1 to 24 hours, depending on the experimental endpoint.[1] For analyzing immediate signaling events, shorter time points (e.g., 1-4 hours) are often sufficient.[7] For functional assays like cell viability, longer incubations (e.g., 24-72 hours) are common.[5]

  • Harvesting: After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

Materials:

  • Treated and control cells from Protocol 2

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10][11]

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBS-T.

  • Detection:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 2)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure (MTT Assay Example):

  • Following the treatment period (e.g., 72 hours), add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly effective and selective dual mTORC1/mTORC2 inhibitor, making it an indispensable tool for researchers in cell biology and drug development. The protocols outlined above provide a framework for its application in cell culture to probe the intricacies of the mTOR signaling pathway. As with any inhibitor, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental question. Furthermore, given its off-target effects on other PIKK family members like ATM, ATR, and DNA-PK at higher concentrations, careful interpretation of results is warranted, particularly when using concentrations above 100 nM.[2]

References

Application Notes and Protocols: Torin 2 Dissolution and Storage in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Torin 2 in their experiments.

Introduction

This compound is a potent, selective, and ATP-competitive inhibitor of the mTOR (mammalian target of rapamycin) kinase.[1][2][3] It effectively inhibits both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, and survival.[4] With an IC₅₀ of 2.1 nM and a cellular EC₅₀ of 0.25 nM for mTOR, this compound demonstrates high potency.[1] It also exhibits over 800-fold selectivity for mTOR compared to phosphoinositide 3-kinases (PI3K).[1][5] Due to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. Proper handling, dissolution, and storage are critical to ensure the compound's stability and the reproducibility of experimental results.

Chemical and Physical Properties

This compound is typically supplied as a white to light yellow or beige lyophilized powder.[4]

PropertyValueReferences
Molecular Weight 432.4 g/mol [1][2][4]
Molecular Formula C₂₄H₁₅F₃N₄O[1][2][4]
CAS Number 1223001-51-1[1][4]
Purity ≥98% (HPLC)[1]
Solubility in DMSO Soluble up to 94.81 mM (41 mg/mL). Other reported solubilities include 20 mM, 36.12 mM, and 8 mg/mL.[1][2][4][6][7]
Aqueous Solubility Insoluble[6]

Experimental Protocols

  • This compound (lyophilized powder)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, recommended)

  • Water bath or incubator set to 37°C (optional)

This protocol provides an example for preparing a 5 mM stock solution from 5 mg of this compound powder. Calculations can be adjusted based on the desired concentration and starting amount.

  • Pre-use Preparation : Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Calculation : To prepare a 5 mM stock solution from 5 mg of this compound (MW: 432.4 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.005 mol/L * 432.4 g/mol ) = 0.0023127 L

    • Volume (mL) = 2.31 mL

  • Reconstitution :

    • Aseptically add 2.31 mL of anhydrous DMSO to the vial containing 5 mg of this compound.[2]

    • It is recommended to use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[4][6][8]

  • Dissolution :

    • Cap the vial tightly and vortex thoroughly for several minutes to facilitate dissolution.

    • If the compound does not fully dissolve, warming the solution to 37°C for 10-15 minutes and/or placing it in an ultrasonic bath for a short period can aid in complete solubilization.[5][9]

    • Visually inspect the solution to ensure no particulates are present. The solution should be clear.

G cluster_prep Preparation Workflow cluster_store Storage & Use Workflow start Start with This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Aid Dissolution (Vortex, Warm, Sonicate) add_dmso->dissolve stock Clarified Stock Solution dissolve->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in Aqueous Medium for working solution store->dilute Thaw one aliquot end Final Working Solution (Use Immediately) dilute->end

Caption: Workflow for dissolving and storing this compound in DMSO.

Proper storage is essential to maintain the long-term activity of this compound.

  • Solid Form : The lyophilized powder should be stored desiccated at -20°C for long-term stability (up to 3 years) or at 2-8°C for shorter periods.[5][9][10]

  • Stock Solution :

    • Aliquoting : To prevent degradation from repeated freeze-thaw cycles, the DMSO stock solution should be dispensed into single-use aliquots in sterile tubes.[2][10]

    • Temperature : Store the aliquots at -20°C for short-to-medium term (stable for at least 3 months) or at -80°C for long-term storage (stable for up to a year).[2][9][10]

This compound in DMSO may precipitate when diluted directly into aqueous buffers or media.[8]

  • Thaw : Remove a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution :

    • Perform serial dilutions of the concentrated stock solution in DMSO first to get closer to the final desired concentration.[8]

    • Add the final, diluted DMSO sample to your aqueous experimental medium (e.g., cell culture medium or assay buffer) and mix immediately.

  • Final DMSO Concentration : For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8][10]

  • Control : Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium as the treated samples.[8][11]

References

Application Notes and Protocols: Utilizing Torin 2 for Autophagy Studies in Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from neural crest cells, often exhibits aggressive clinical behavior and resistance to conventional therapies. Autophagy, a cellular self-degradation process, plays a dual role in cancer, contributing to both cell survival and cell death.[1][2] In neuroblastoma, autophagy is frequently implicated in tumor progression and chemoresistance, making it a critical process to study for the development of novel therapeutic strategies.[3][4]

Torin 2 is a potent and highly selective second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[5][6][7] As a central regulator of cell growth, proliferation, and survival, mTOR signaling is often dysregulated in cancer.[8][9] this compound effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a robust induction of autophagy and inhibition of cell proliferation.[3][5][10] These characteristics make this compound a valuable tool for investigating the role of autophagy in neuroblastoma.

These application notes provide detailed protocols for utilizing this compound to induce and study autophagy in neuroblastoma cell lines, including methods for cell culture, viability assessment, and detection of autophagy markers.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on various neuroblastoma cell lines, providing a basis for experimental design.

Table 1: this compound IC50 Values in Neuroblastoma Cell Lines

Cell LineMYCN StatusIC50 Value (nM)Reference
KellyAmplified11.69[5]
IMR-32Amplified29.67[5]
SK-N-BE(2)Amplified28.52[5]

Table 2: Effect of this compound on Cell Cycle Distribution in Neuroblastoma Cells (72-hour treatment)

Cell LineTreatment (IC50)% G1 Phase% S Phase% G2/M PhaseReference
KellyControl (DMSO)55.328.116.6
This compound (12 nM)72.115.812.1
IMR-32Control (DMSO)58.924.716.4
This compound (30 nM)75.212.911.9

Table 3: Effect of this compound on mTOR Signaling and Autophagy Markers in Neuroblastoma Cells

Cell LineTreatmentp-AKT (Ser473)p-S6K (Thr389)LC3B-II/I RatioReference
KellyThis compound (IC50)ReducedReducedNo significant increase[5][6]
IMR-32This compound (IC50)ReducedReducedNo significant increase[5][6]

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of mTOR and Induction of Autophagy

This compound exerts its effects by directly inhibiting the kinase activity of mTOR within both mTORC1 and mTORC2. This dual inhibition leads to the dephosphorylation of downstream targets such as S6 Kinase (S6K) and 4E-BP1, resulting in the inhibition of protein synthesis and cell cycle progression. The inhibition of mTORC1 also relieves its inhibitory effect on the ULK1 complex, a key initiator of autophagy. This allows for the formation of the autophagosome, a hallmark of autophagy induction.

Torin2_mTOR_Autophagy_Pathway This compound-Mediated mTOR Inhibition and Autophagy Induction Torin2 This compound mTORC1 mTORC1 Torin2->mTORC1 inhibits mTORC2 mTORC2 Torin2->mTORC2 inhibits S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates ULK1 ULK1 Complex mTORC1->ULK1 inhibits AKT AKT mTORC2->AKT activates ProteinSynth Protein Synthesis S6K->ProteinSynth _4EBP1->ProteinSynth Autophagosome Autophagosome Formation ULK1->Autophagosome CellCycle Cell Cycle Progression AKT->CellCycle

Caption: this compound inhibits mTORC1 and mTORC2, leading to autophagy.

Experimental Workflow for Studying this compound-Induced Autophagy in Neuroblastoma Cells

The following workflow outlines the key steps for investigating the effects of this compound on autophagy in neuroblastoma cells.

Experimental_Workflow Experimental Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture Neuroblastoma Cells (e.g., SH-SY5Y, Kelly, IMR-32) Seeding Seed Cells for Experiments Culture->Seeding Torin2_Treat Treat with this compound (various concentrations and time points) Seeding->Torin2_Treat MTT MTT Assay for Cell Viability Torin2_Treat->MTT WB Western Blot for Autophagy Markers (LC3-II, p62) and mTOR Signaling (p-mTOR, p-S6K, p-AKT) Torin2_Treat->WB Data_Analysis Analyze and Quantify Results MTT->Data_Analysis WB->Data_Analysis

Caption: Workflow for studying this compound-induced autophagy.

Experimental Protocols

Protocol 1: Culture of SH-SY5Y Neuroblastoma Cells

This protocol describes the standard procedure for culturing the SH-SY5Y human neuroblastoma cell line.[1][5][6]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium (1:1)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete Growth Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of Complete Growth Medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintaining Cultures:

    • Change the medium every 2-3 days.

    • Observe cells under a microscope to monitor confluency.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask.

    • Incubate at 37°C for 3-5 minutes, or until cells detach.

    • Add 6-8 mL of Complete Growth Medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a portion of the cell suspension to a new flask containing fresh Complete Growth Medium at a split ratio of 1:3 to 1:6.

    • Incubate the new flask at 37°C and 5% CO2.

Protocol 2: Determining Cell Viability using the MTT Assay

This protocol is for assessing the effect of this compound on the viability of neuroblastoma cells.[2][4]

Materials:

  • Neuroblastoma cells

  • Complete Growth Medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of Complete Growth Medium.

  • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in Complete Growth Medium. The final concentrations should typically range from 1 nM to 1000 nM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blotting for LC3-II and mTOR Signaling Proteins

This protocol details the detection of the autophagy marker LC3-II and key mTOR signaling proteins by Western blotting.[5]

Materials:

  • Treated and untreated neuroblastoma cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS and centrifuge.

    • Resuspend the pellet in ice-cold RIPA buffer with inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (GAPDH or β-actin). For autophagy analysis, calculate the ratio of LC3-II to LC3-I.

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of mTOR signaling and autophagy in neuroblastoma. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the complex interplay between these pathways in the context of this challenging pediatric cancer. The ability of this compound to potently inhibit both mTORC1 and mTORC2 offers a distinct advantage over first-generation mTOR inhibitors like rapamycin, allowing for a more complete interrogation of mTOR-dependent processes. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting autophagy in neuroblastoma.

References

Application Notes and Protocols for Torin 2 Treatment in mTORC1 Signaling Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Torin 2, a potent and selective ATP-competitive inhibitor of mTOR, for the effective blockade of mTORC1 signaling. This document outlines recommended treatment durations, effective concentrations, and detailed protocols for assessing mTORC1 inhibition.

Introduction to this compound

This compound is a second-generation mTOR inhibitor that targets the kinase domain of mTOR, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] It exhibits high potency, with an EC50 of approximately 0.25 nM for the inhibition of cellular mTOR activity.[1] Notably, this compound demonstrates sustained inhibition of mTORC1 signaling, with cellular recovery taking several hours after drug removal.[3] This contrasts with other mTOR inhibitors and makes it a valuable tool for studying the downstream effects of prolonged mTORC1 blockade.

Quantitative Data Summary

The following tables summarize the effective concentrations and treatment durations of this compound for mTORC1 signaling inhibition as reported in various studies.

Table 1: Effective Concentrations of this compound for mTORC1 Inhibition

ParameterConcentrationCell Line(s)Notes
EC50 (p-S6K T389)250 pMHCT-116Demonstrates high potency in inhibiting a direct mTORC1 substrate.[3]
EC50 (cellular mTOR)0.25 nMNot specifiedGeneral cellular potency for mTOR inhibition.[1]
Potent mTORC1/C2 Inhibition< 10 nMHCT-116Effective concentration for inhibiting both mTOR complexes.[3]
Typical Working Concentration10 - 1,000 nMVariousRecommended range for most cell-based assays.[4]
Inhibition of p-4E-BP1≥ 100 nMGlioblastoma cellsSuppression of another key mTORC1 substrate.[5]

Table 2: Treatment Durations and Their Effects

DurationEffectCell Line(s)Reference
1 hourSufficient for potent mTORC1 inhibition.MCF7, HCT116[4][6]
1 - 24 hoursTypical range for observing downstream effects.Various[4]
2 hoursEffective for assessing dose-dependent inhibition of mTORC1/C2 substrates.B-pre ALL cell lines[7]
6 hoursUsed to assess downstream markers of mTOR kinase activity.Pheochromocytoma cells[8]
24 hoursResults in a prolonged block in negative feedback loops.Various cancer cells[3]
48 hoursUsed to assess effects on cell viability and apoptosis.Epithelial ovarian cancer cells[9]
Up to 12 days (in vivo)Effective in mouse models for sustained mTOR inhibition.Pancreatic cancer mouse model

Signaling Pathways and Experimental Workflow

mTORC1 Signaling Pathway

The following diagram illustrates the central role of mTORC1 in cell growth and proliferation and the key downstream targets affected by this compound.

mTORC1_Pathway Growth_Factors Growth Factors (e.g., IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Torin2 This compound Torin2->mTORC1 S6 S6 Ribosomal Protein S6K1->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis

Caption: this compound inhibits mTORC1, blocking downstream signaling to S6K1 and 4E-BP1.

Experimental Workflow for Assessing mTORC1 Inhibition

This workflow outlines the key steps from cell treatment to data analysis for evaluating the efficacy of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF7, HCT116) Torin2_Prep 2. This compound Preparation (DMSO stock solution) Treatment 3. Cell Treatment (Varying concentrations & durations) Cell_Culture->Treatment Torin2_Prep->Treatment Cell_Lysis 4. Cell Lysis (RIPA or similar buffer) Treatment->Cell_Lysis Protein_Quant 5. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant Western_Blot 6. Western Blotting (SDS-PAGE & transfer) Protein_Quant->Western_Blot Antibody_Inc 7. Antibody Incubation (p-S6K, p-4E-BP1, etc.) Western_Blot->Antibody_Inc Detection 8. Detection & Imaging (Chemiluminescence) Antibody_Inc->Detection Data_Analysis 9. Data Analysis (Densitometry) Detection->Data_Analysis

Caption: Workflow for evaluating this compound efficacy on mTORC1 signaling.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder.[4] To prepare a 5 mM stock solution, reconstitute 5 mg of this compound in 2.31 ml of DMSO.[4]

  • Solubilization: To ensure complete dissolution, it is recommended to first add 1 ml of DMSO to the vial, vortex thoroughly, and transfer the solution to a larger tube. Repeat this step to wash out any residual powder. Add the remaining DMSO to reach the final volume of 2.31 ml. Gentle heating to 37°C and/or further vortexing may be necessary.[4]

  • Storage: Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.[4] The solution is stable for up to 3 months.[4]

Protocol 2: Cell Treatment for mTORC1 Inhibition Analysis
  • Cell Seeding: Plate cells (e.g., MCF7, HCT116) in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal mTORC1 activity, serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours prior to treatment.

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in a serum-free or complete medium.

    • For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 10 nM to 1,000 nM).

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 1, 2, 4, 8, 24 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Growth Factor Stimulation (Optional): To assess the inhibitory effect of this compound on activated mTORC1 signaling, pre-treat cells with this compound for 1 hour, followed by stimulation with a growth factor (e.g., 100 ng/ml IGF-1 for 10 minutes) before cell lysis.[4]

Protocol 3: Western Blotting for mTORC1 Downstream Targets
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add SDS-PAGE sample buffer (e.g., 4X Laemmli buffer) to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against mTORC1 signaling targets overnight at 4°C. Recommended primary antibodies include:

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate roles of mTORC1 signaling in various biological processes.

References

Combining Torin 2 with a MEK Inhibitor for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of mTOR and MEK inhibitors represents a promising therapeutic strategy in oncology, aimed at overcoming adaptive resistance and enhancing anti-tumor efficacy. Torin 2, a potent and selective second-generation ATP-competitive inhibitor of mTOR, effectively targets both mTORC1 and mTORC2 complexes.[1][2] MEK inhibitors, such as trametinib and selumetinib, block the RAS/RAF/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[3] Preclinical evidence across various cancer models suggests that the concurrent inhibition of these two key pathways can lead to synergistic anti-tumor effects.[4][5][6]

This document provides detailed application notes and protocols for the in vivo combination of this compound with a MEK inhibitor, drawing from published preclinical studies. The information is intended to guide researchers in designing and executing robust in vivo experiments to evaluate this combination therapy.

Rationale for Combination Therapy

Single-agent therapy with either mTOR or MEK inhibitors often leads to the activation of compensatory signaling pathways, limiting their clinical efficacy. For instance, mTOR inhibition can lead to the feedback activation of the RAS/MEK/ERK pathway, while MEK inhibition can result in the upregulation of the PI3K/AKT/mTOR pathway.[4] By simultaneously targeting both pathways, the combination of this compound and a MEK inhibitor can abrogate these resistance mechanisms, leading to more profound and sustained anti-tumor activity.[4][6] This combination has shown promise in models of glioblastoma, melanoma, breast cancer, hepatocellular carcinoma, and lung cancer.[4][5][6][7]

Signaling Pathway Overview

The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two central signaling cascades that regulate cell growth, proliferation, survival, and metabolism. This compound and MEK inhibitors target distinct nodes within these interconnected pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation ERK->Proliferation mTORC2->AKT Torin2 This compound Torin2->mTORC1 Torin2->mTORC2 MEKi MEK Inhibitor MEKi->MEK

Figure 1: Simplified signaling pathway showing the targets of this compound and MEK inhibitors.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from preclinical studies evaluating the combination of mTORC1/2 and MEK inhibitors in various cancer models. While not all studies used this compound specifically, the data from structurally and functionally similar dual mTORC1/2 inhibitors provide valuable insights.

Table 1: Efficacy of Combined mTORC1/2 and MEK Inhibition on Tumor Growth

Cancer ModelAnimal ModelmTORC1/2 Inhibitor (Dose)MEK Inhibitor (Dose)Tumor Growth Inhibition (TGI) vs. ControlReference
KRAS-driven Lung CancerGenetically Engineered Mouse ModelThis compound (40 mg/kg, oral gavage)AZD6244 (25 mg/kg, oral gavage)Significant growth inhibition with combination[6]
Mucosal MelanomaXenograft (Mice)Sapanisertib (staggered dose)Trametinib (daily)Optimal for limiting primary tumor growth[8]
Hepatocellular CarcinomaAKT/c-MET Mouse ModelMLN0128PD901Led to stable disease with limited progression[7][9]
AngiosarcomaGenetically Engineered Mouse ModelmTOR inhibitorMEK inhibitorProfound and sustained tumor regression[10]
RAS-driven MelanomaGenetically Engineered Mouse ModelBEZ235AZD6244Marked tumor regression and improved survival[5]

Table 2: Survival Outcomes with Combined mTORC1/2 and MEK Inhibition

Cancer ModelAnimal ModelmTORC1/2 InhibitorMEK InhibitorMedian Survival ImprovementReference
RAS-driven MelanomaGenetically Engineered Mouse ModelBEZ235AZD6244Significantly prolonged median survival[5]
Claudin-low Breast CancerOrthotopic Syngeneic TransplantBEZ235AZD6244Median survival prolonged from 15 to 32 days[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo combination of this compound and a MEK inhibitor.

Animal Models and Tumor Implantation

The choice of animal model is critical and will depend on the specific research question. Commonly used models include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude, SCID). For subcutaneous tumors, 1 x 10^6 cells are typically injected into the flanks of mice.[8]

  • Genetically Engineered Mouse Models (GEMMs): These models spontaneously develop tumors that more accurately recapitulate human disease.[5][10]

Tumor growth should be monitored regularly using calipers. Treatment is typically initiated when tumors reach a palpable size (e.g., 75–150 mm³).[8]

Drug Preparation and Administration
  • This compound:

    • Vehicle: A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in water.[8]

    • Preparation: For a 5 mM stock solution, reconstitute 5 mg of this compound in 2.31 ml of DMSO.[11] Further dilutions into the administration vehicle will be necessary to achieve the desired final concentration for dosing.

    • Dosing: In vivo doses of this compound have been reported in the range of 20-40 mg/kg.[12]

    • Administration: Oral gavage is a common route of administration.[8][12]

  • MEK Inhibitor (e.g., Trametinib, Selumetinib):

    • Vehicle: The same vehicle as this compound (0.5% HPMC, 0.2% Tween 80) can often be used.[8]

    • Dosing: Dosing for MEK inhibitors can vary. For example, selumetinib has been used at 7.3 mg/kg in minipigs,[13][14] while trametinib is used in combination therapies in mouse models.

    • Administration: Oral gavage is a standard method.[8]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo combination study.

Experimental_Workflow Start Start: Tumor Cell Implantation or Tumor Induction in GEMM Monitor Monitor Tumor Growth Start->Monitor Randomize Randomize Animals into Treatment Groups (Tumor Volume ~75-150 mm³) Monitor->Randomize Treat Initiate Treatment: - Vehicle Control - this compound alone - MEK Inhibitor alone - this compound + MEK Inhibitor Randomize->Treat Measure Continue Treatment and Monitor Tumor Volume and Body Weight Treat->Measure Endpoint Endpoint: - Tumor Volume Threshold - Pre-defined Time Point - Clinical Signs Measure->Endpoint Analysis Collect Tissues for: - Pharmacodynamics (Western Blot, IHC) - Histology - Pharmacokinetics Endpoint->Analysis Data Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Statistical Analysis Analysis->Data

Figure 2: General experimental workflow for an in vivo combination study.
Pharmacodynamic Analysis

To confirm target engagement and understand the molecular effects of the combination therapy, pharmacodynamic studies are essential.

  • Tissue Collection: At the end of the study, or at specific time points after the last dose, tumors and other relevant tissues should be collected and snap-frozen or fixed in formalin.

  • Western Blot Analysis: Lysates from tumor tissue can be analyzed by Western blotting to assess the phosphorylation status of key downstream effectors of the mTOR and MEK pathways.

    • mTOR pathway: Phospho-S6 ribosomal protein (p-S6), Phospho-4E-BP1 (p-4E-BP1), Phospho-AKT (S473 and T308).

    • MEK pathway: Phospho-ERK1/2 (p-ERK1/2).

  • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections can be stained for the same phosphoproteins to assess target inhibition within the tumor microenvironment.

Conclusion

The combination of this compound and a MEK inhibitor holds significant promise for overcoming therapeutic resistance and improving outcomes in various cancers. The protocols and data presented here provide a framework for researchers to design and conduct meaningful in vivo studies to further evaluate this combination. Careful consideration of the animal model, dosing regimen, and pharmacodynamic endpoints will be crucial for the successful translation of these preclinical findings.

References

Application Notes and Protocols for Detecting p-4E-BP1 Inhibition by Torin 2 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[1][2][3] A key downstream effector of mTORC1 is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4] Phosphorylation of 4E-BP1 by mTORC1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), thereby activating cap-dependent mRNA translation.[4] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][5]

Torin 2 is a potent and selective second-generation ATP-competitive inhibitor of both mTORC1 and mTORC2.[1][5] Its mechanism of action involves blocking the phosphorylation of mTOR substrates, including 4E-BP1.[1] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of 4E-BP1 phosphorylation at Threonine 37/46 (p-4E-BP1) in response to this compound treatment.

Data Presentation

The following table summarizes the concentration-dependent effects of this compound on the phosphorylation of 4E-BP1, as determined by Western blot analysis in various cancer cell lines.

Cell Line TypeThis compound ConcentrationObservation on p-4E-BP1 (Thr37/46)Reference
Glioblastoma (GB)100 nMSignificant suppression of phosphorylation.[1]
Glioblastoma (GB)>500 nMComplete suppression of phosphorylation.[1]
B-precursor acute lymphoblastic leukemia (B-pre ALL)100 nMComplete dephosphorylation.[6]

Signaling Pathway

The diagram below illustrates the mTOR signaling pathway and the inhibitory action of this compound on the phosphorylation of 4E-BP1.

mTOR_Pathway cluster_0 Upstream Signals (Growth Factors, Nutrients) Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K_Akt->mTORC1 mTORC2 mTORC2 PI3K_Akt->mTORC2 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Torin2 This compound Torin2->mTORC1 Inhibits Torin2->mTORC2 Inhibits p4EBP1 p-4E-BP1 (Inactive) eIF4E eIF4E 4EBP1->eIF4E Binds & Inhibits Translation Cap-Dependent Translation eIF4E->Translation Promotes Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Cell_Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-4E-BP1, anti-total 4E-BP1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

References

Application Notes and Protocols: Cell Viability Assay with Torin 2 in Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a major cause of cancer-related mortality worldwide. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in HCC, making it a key target for therapeutic intervention. Torin 2 is a potent and selective second-generation ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on the viability of hepatocellular carcinoma cell lines.

Mechanism of Action of this compound in HCC

This compound exerts its anti-cancer effects in HCC by inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, survival, and metabolism. By blocking both mTORC1 and mTORC2, this compound disrupts downstream signaling pathways crucial for tumor progression.

Key Effects of this compound in HCC:

  • Inhibition of Cell Proliferation: this compound has been shown to effectively suppress the growth and proliferation of various HCC cell lines, including HepG2, SNU-182, and Hep3B2.1-7, in a dose-dependent manner.[1][2] This inhibition is often associated with cell cycle arrest at the G0/G1 phase.[1]

  • Induction of Apoptosis: Treatment with this compound can lead to programmed cell death (apoptosis) in HCC cells.[1][2]

  • Induction of Autophagy: this compound is a known inducer of autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.[1][2]

  • Overcoming Drug Resistance: Studies have demonstrated that this compound can act synergistically with other chemotherapeutic agents, such as sorafenib, to overcome drug resistance in HCC cells.[4][5] This is achieved, in part, by suppressing the mTORC2-AKT-BAD signaling pathway.[4]

Data Presentation: Efficacy of this compound in Hepatocellular Carcinoma Cell Lines

The following tables summarize the reported effects of this compound on various HCC cell lines.

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
HepG2Proliferation AssayDose-dependentProfoundly reduced cell growth[1]
SNU-182Proliferation AssayDose-dependentProfoundly reduced cell growth[1]
Hep3B2.1-7Proliferation AssayDose-dependentProfoundly reduced cell growth[1]
Huh7 (Sorafenib-resistant)Cell Viability AssayNot specifiedSynergistic suppression of viability with sorafenib[4]
Hep3B (Sorafenib-resistant)Cell Viability AssayNot specifiedSynergistic suppression of viability with sorafenib[4]
ParameterValueNotesReference
EC50 (cellular mTOR activity) 0.25 nMPotent and selective ATP-competitive inhibitor[6]
Effective Concentration 1 µMUsed in studies to demonstrate effects on autophagy in HCC cell lines[1]

Mandatory Visualizations

Signaling Pathway of this compound in HCC

Torin2_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors GrowthFactors Growth Factors / Nutrients mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 UHRF1 UHRF1 mTORC1->UHRF1 Downregulation Autophagy Autophagy mTORC1->Autophagy Inhibition AKT AKT mTORC2->AKT Torin2 This compound Torin2->mTORC1 Torin2->mTORC2 CellCycle Cell Cycle Progression (G1/S Transition) S6K1->CellCycle Proliferation Cell Proliferation & Survival S6K1->Proliferation FourEBP1->CellCycle FourEBP1->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition UHRF1->Proliferation

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways in HCC.

Experimental Workflow for Cell Viability Assay

CellViabilityWorkflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_measurement Data Acquisition cluster_analysis Data Analysis SeedCells Seed HCC cells in a 96-well plate Incubate1 Incubate for 24h (adherence) SeedCells->Incubate1 AddTorin2 Add serial dilutions of this compound Incubate1->AddTorin2 Incubate2 Incubate for 24-72h AddTorin2->Incubate2 MTT Add MTT reagent (4h incubation) Incubate2->MTT MTT Assay CrystalViolet Fix and stain with Crystal Violet Incubate2->CrystalViolet Crystal Violet Assay Solubilize_MTT Add solubilization solution MTT->Solubilize_MTT Solubilize_CV Add solubilization solution CrystalViolet->Solubilize_CV ReadAbsorbance Measure absorbance (570 nm for MTT, 590 nm for CV) Solubilize_MTT->ReadAbsorbance Solubilize_CV->ReadAbsorbance CalculateViability Calculate % cell viability and IC50 values ReadAbsorbance->CalculateViability

References

Assessing Torin 2-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torin 2 is a potent and selective second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key components of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3][4] Dysregulation of this pathway is a common feature in various cancers.[3][5] By inhibiting mTOR kinase activity, this compound can induce cell cycle arrest, autophagy, and, significantly, apoptosis in cancer cells.[5][6][7] This makes it a valuable tool for cancer research and a potential therapeutic agent.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population. It is widely used to assess apoptosis by identifying key cellular changes associated with this process. This application note provides detailed protocols for assessing this compound-induced apoptosis using flow cytometry, with a primary focus on the Annexin V and Propidium Iodide (PI) staining method.

Principle of Apoptosis Detection by Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) for detection by flow cytometry.[9][10] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[8][11] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[12]

By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.[12]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[12]

  • Annexin V- / PI+ : Necrotic cells (rarely observed).

Experimental Protocols

Materials and Reagents
  • This compound (typically dissolved in DMSO to create a stock solution)[1]

  • Cell line of interest (e.g., HeLa, Jurkat, or a cancer cell line relevant to your research)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Protocol 1: Induction of Apoptosis with this compound
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight.

  • This compound Treatment: Prepare a working solution of this compound in complete culture medium at the desired final concentration. Typical working concentrations can range from 10 nM to 1 µM, with treatment times of 24 to 72 hours, depending on the cell line and experimental goals.[1][6] Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells with this compound for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Annexin V/PI Staining for Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly from the culture vessel.

  • Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[10] Discard the supernatant and wash the cells twice with cold PBS. After the final wash, discard the supernatant.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[12]

    • Add 5-10 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Sample Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[10][12]

    • Analyze the samples by flow cytometry within one hour.

Data Presentation

The quantitative data obtained from flow cytometry analysis can be summarized in a table for clear comparison between different treatment groups.

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (100 nM)75.8 ± 3.515.6 ± 2.28.6 ± 1.3
This compound (250 nM)52.1 ± 4.130.4 ± 3.717.5 ± 2.8
This compound (500 nM)28.9 ± 3.945.3 ± 4.525.8 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells torin2_treatment Treat with this compound cell_seeding->torin2_treatment incubation Incubate torin2_treatment->incubation harvesting Harvest Cells incubation->harvesting washing Wash with PBS harvesting->washing staining Stain with Annexin V/PI washing->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Interpretation flow_cytometry->data_analysis

Caption: Experimental workflow for assessing this compound-induced apoptosis.

mTOR Signaling Pathway and this compound Inhibition

mtor_pathway cluster_upstream Upstream Signaling cluster_mtorc mTOR Complexes cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc2 mTORC2 pi3k->mtorc2 mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 apoptosis Apoptosis mtorc1->apoptosis Inhibits mtorc2->akt Feedback Loop cell_growth Cell Growth & Proliferation s6k1->cell_growth four_ebp1->cell_growth torin2 This compound torin2->mtorc1 Inhibition torin2->mtorc2 Inhibition

Caption: this compound inhibits mTORC1 and mTORC2, promoting apoptosis.

Alternative Flow Cytometry Assays for Apoptosis

While Annexin V/PI staining is a widely used method, other assays can provide complementary information about the apoptotic process.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[13][14] Fluorogenic substrates for specific caspases (e.g., caspase-3, -7, -8, -9) can be used to measure their activity in apoptotic cells by flow cytometry.[15][16] An increase in caspase activity is a hallmark of apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[17][18] Potentiometric dyes, such as JC-1, TMRE, or TMRM, can be used to assess changes in ΔΨm.[17][19] In healthy cells, these dyes accumulate in the mitochondria, while in apoptotic cells with depolarized mitochondria, the dye signal is diminished or shifted.

Conclusion

The assessment of this compound-induced apoptosis by flow cytometry is a robust and quantitative method for evaluating the efficacy of this mTOR inhibitor. The detailed protocols provided in this application note, particularly the Annexin V/PI staining method, offer a reliable approach for researchers in the field of cancer biology and drug development. The accompanying diagrams and data presentation format are designed to facilitate experimental planning and data interpretation. By employing these techniques, researchers can gain valuable insights into the apoptotic mechanisms induced by this compound and other targeted therapies.

References

Application Notes and Protocols for In Vivo Delivery of Torin 2 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torin 2 is a potent and selective second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It effectively inhibits both mTORC1 and mTORC2 complexes, making it a valuable tool for investigating the mTOR signaling pathway in various physiological and pathological processes, particularly in cancer research.[4][5] Furthermore, this compound has been shown to inhibit other phosphatidylinositol 3-kinase-like kinases (PIKKs) such as ATM, ATR, and DNA-PK at higher concentrations.[3] This document provides detailed application notes and protocols for the in vivo delivery of this compound in mouse models, aimed at facilitating robust and reproducible pre-clinical research.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data from various studies demonstrating the in vivo anti-tumor efficacy of this compound in different mouse models.

Table 1: Efficacy of this compound in Xenograft Mouse Models

Tumor ModelMouse StrainThis compound Dose & ScheduleAdministration RouteEfficacy ReadoutOutcome
Epithelial Ovarian Cancer (MDAH2774 xenograft)Female nude mice2 mg/kg and 10 mg/kg, twice weekly for 5 weeksIntraperitoneal (IP)Tumor volume and weightSignificant tumor growth inhibition at both doses.[6]
EGFR-TKI resistant Non-Small Cell Lung Cancer (PC9/E xenograft)Nude mice10 mg/kg, every three days for 3 weeksIntraperitoneal (IP)Tumor volume and weightSignificant reduction in tumor volume (491.9 ± 28.9 mm³) compared to erlotinib (807.3 ± 112.9 mm³).[7]
EGFR-TKI resistant Non-Small Cell Lung Cancer (H1975 xenograft)Nodscid miceNot specifiedNot specifiedTumor volumeMarkedly decreased tumor size (374.3 ± 26.95 mm³) compared to erlotinib group (763.8 ± 155.8 mm³).[7]
Anaplastic Thyroid Cancer (8505c luc cells)Not specified20 mg/kg, daily oral gavageOral GavageTumor growth and metastasisInhibition of tumor growth and metastasis.[8]
MYCN-driven Neuroblastoma (Th-MYCN mice)Th-MYCN mice20 mg/kgIntravenous or OralTumor ablationAblation of MYCN tumors with reduced MYCN protein levels and induced apoptosis.[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Mouse StrainAdministration RouteDoseBioavailabilityHalf-life (t½)Clearance
Male Swiss albino miceIntravenous (IV) and OralNot specified51% (oral)0.72 hours19.6 mL/min/kg
CD-1 miceIntravenous (IV)4 mg/kgN/ANot specifiedNot specified
CD-1 miceOral Gavage (PO)20 mg/kgNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol provides methods for preparing this compound formulations suitable for oral gavage and intraperitoneal injections in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween 80

  • Saline (0.9% NaCl) or ddH₂O

  • N-methyl-2-pyrrolidone (NMP)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Heating block or water bath (optional)

Formulation A: DMSO/PEG300/Tween 80/Saline (for Oral or IP Administration)

This formulation is a widely used vehicle for poorly soluble compounds.

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 30 mg/mL.[1]

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. A common ratio is to have the final formulation contain 40% PEG300.[1][2]

  • Vortex the mixture until the solution is clear. Gentle heating to 37°C may be required to aid dissolution.[2]

  • Add Tween 80 to the mixture. A typical final concentration is 5% Tween 80.[9]

  • Vortex again until the solution is homogenous.

  • Add saline or ddH₂O to reach the final desired volume. The final concentration of DMSO should be low (e.g., 5-10%) to minimize toxicity.[9]

  • The final formulation could be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9]

  • Use the formulation immediately for optimal results.[1]

Formulation B: NMP/PEG400 (for IP Administration)

This formulation has been used for the related compound, Torin 1, and may be adaptable for this compound.

  • Dissolve this compound in 100% N-methyl-2-pyrrolidone (NMP) to a concentration of 25 mg/mL.[10]

  • For injection, dilute this stock solution 1:4 with a sterile 50% PEG400 solution.[10]

  • The final vehicle composition would be 20% NMP and 40% PEG400 in water.[10]

Protocol 2: Administration of this compound to Mice

A. Oral Gavage

Oral gavage is a common method for direct administration of substances into the stomach.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inch, with a ball tip)[11]

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to accurately calculate the required dose volume. A safe gavage volume is typically up to 10 mL/kg body weight.[3]

  • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.

  • Position the mouse so that its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

  • Slowly administer the this compound formulation.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

B. Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Prepared this compound formulation

  • Sterile syringe (e.g., 1 mL) with a fine needle (e.g., 25-27 gauge)[12]

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the correct dose volume. The maximum recommended IP injection volume is 2-3 mL for an adult mouse.[12]

  • Restrain the mouse on its back, tilting the head downwards to move the abdominal organs cranially.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45° angle with the bevel up.

  • Aspirate gently to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

  • If the aspiration is clear, slowly inject the this compound formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any adverse reactions.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude, NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Calipers

  • Animal scale

  • Prepared this compound formulation and vehicle control

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cells under sterile conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free media), with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 2.5-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers.

    • Randomly assign mice into treatment and control groups (e.g., vehicle, this compound low dose, this compound high dose).

  • Treatment Administration:

    • Administer this compound or vehicle control according to the predetermined schedule (e.g., daily, every other day) and route (e.g., oral gavage, IP injection).

  • Monitoring and Data Collection:

    • Measure tumor volume (calculated as 0.5 × length × width²) and body weight regularly (e.g., every 2-3 days).[7]

    • Monitor the overall health and behavior of the mice.

  • Study Endpoint and Tissue Collection:

    • At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice.

    • Dissect the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).

Visualizations

Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Torin2 This compound Torin2->mTORC2 Torin2->mTORC1

Caption: mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of This compound or Vehicle Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Repeatedly Endpoint 7. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

References

Troubleshooting & Optimization

Torin 2 not inhibiting mTORC2 activity what to do

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of Torin 2, a potent ATP-competitive mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a second-generation, highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] Its potent inhibition of mTORC1 and mTORC2 disrupts downstream signaling pathways that control cell growth, proliferation, and survival.[1][4] At higher concentrations, this compound can also inhibit other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM, ATR, and DNA-PK.[2]

Q2: How can I confirm that this compound is inhibiting mTORC1 and mTORC2 in my experiment?

The most common method to verify the activity of this compound is through Western blot analysis of key downstream targets of mTORC1 and mTORC2.

  • For mTORC1 inhibition: Assess the phosphorylation status of substrates like p70 S6 Kinase (at Thr389) and 4E-BP1 (at Thr37/46). A significant decrease in the phosphorylation of these proteins indicates mTORC1 inhibition.[1][5]

  • For mTORC2 inhibition: The primary readout is the phosphorylation of Akt at Serine 473 (p-Akt Ser473).[1][6] A reduction in this phosphorylation site is a direct indicator of mTORC2 inhibition.

Q3: What is the recommended concentration range and treatment duration for this compound?

The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. However, based on published studies, a general guideline is:

  • Concentration: Typically used in the range of 10 nM to 1,000 nM.[7] For effective mTORC2 inhibition, concentrations starting from 50 nM have been shown to be effective in several cell lines.[1][6]

  • Treatment Duration: Can range from 1 to 48 hours.[7] A 2-hour treatment is often sufficient to observe dephosphorylation of direct mTORC1/2 substrates.[1][8]

It is always recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Troubleshooting Guide: this compound Not Inhibiting mTORC2 Activity

This guide addresses the specific issue of observing mTORC1 inhibition without a corresponding decrease in p-Akt (Ser473), the marker for mTORC2 activity.

Problem: Lack of mTORC2 Inhibition (p-Akt Ser473 levels are unchanged)

Below is a step-by-step guide to troubleshoot this common issue.

Step 1: Verify Experimental Parameters

Question: Are the concentration and treatment time of this compound adequate?

  • Rationale: Insufficient concentration or treatment duration are the most common reasons for a lack of mTORC2 inhibition. While mTORC1 is highly sensitive to this compound, mTORC2 may require a higher dose or longer incubation time in certain cell types.

  • Troubleshooting Actions:

    • Increase this compound Concentration: If you are using a low concentration (e.g., <50 nM), perform a dose-response experiment with concentrations ranging from 50 nM to 400 nM.[1][8]

    • Extend Treatment Duration: If you are performing a short-term incubation (e.g., <2 hours), try a longer time course, for example, 2, 4, 8, and 24 hours.[8]

    • Consult Literature: Check published studies that have used this compound in your specific cell line or a similar one to find validated concentrations and treatment times.

Step 2: Assess Compound Integrity and Preparation

Question: Is the this compound stock solution prepared and stored correctly?

  • Rationale: Improper handling can lead to the degradation or precipitation of this compound, reducing its effective concentration.

  • Troubleshooting Actions:

    • Solubility: this compound is soluble in DMSO.[9] When preparing the final working solution in aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid precipitation.[10] Add the DMSO stock to the media while vortexing to ensure rapid dispersion.[10]

    • Storage: Store the DMSO stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[10]

    • Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.

Step 3: Evaluate Cell Line-Specific Factors

Question: Could my cell line be less sensitive to mTORC2 inhibition by this compound?

  • Rationale: Different cell lines can exhibit varying sensitivities to mTOR inhibitors due to their unique genetic backgrounds and signaling pathway activities.[4][11]

  • Troubleshooting Actions:

    • Positive Control Cell Line: If possible, use a positive control cell line known to be sensitive to this compound for both mTORC1 and mTORC2 inhibition (e.g., MCF-7, HCT-116).[2][8] This will help confirm that your experimental setup and this compound stock are effective.

    • Basal Pathway Activity: Assess the basal levels of p-Akt (Ser473) in your untreated cells. If the basal activity of the PI3K/Akt/mTORC2 pathway is very high, you may require higher concentrations of this compound to achieve significant inhibition.

Step 4: Review Western Blot Protocol

Question: Is my Western blot protocol optimized for detecting p-Akt (Ser473)?

  • Rationale: The detection of phosphorylated proteins can be challenging and requires an optimized protocol.

  • Troubleshooting Actions:

    • Antibody Quality: Ensure you are using a high-quality, validated antibody specific for p-Akt (Ser473).

    • Blocking and Antibody Incubation: For phospho-antibodies, blocking and antibody dilutions are often recommended in BSA-based buffers (e.g., 5% w/v BSA in TBS-T) rather than milk, as milk contains phosphoproteins that can increase background.[12] Incubate the primary antibody overnight at 4°C for optimal signal.[12][13]

    • Positive and Negative Controls: Include appropriate controls in your Western blot. For example, treat a sensitive cell line with a known activator of the PI3K/Akt pathway (e.g., insulin or PDGF) to ensure your antibody can detect an increase in p-Akt (Ser473).[14]

Data Presentation

Table 1: IC50 and EC50 Values of this compound for mTOR Inhibition

ParameterValueCell Line/SystemReference
EC50 (mTOR cellular activity) 0.25 nMp53-/- MEFs[3]
EC50 (p-S6K1 Thr389) 0.25 nMp53-/- MEFs[15]
EC50 (p-Akt Ser473) < 10 nMHCT-116[2]
IC50 (cell viability) 70 nM - 190 nMB-pre ALL cell lines[1]
IC50 (cell viability) 11.69 nMKelly (Neuroblastoma)[4]
IC50 (cell viability) 29.67 nMIMR-32 (Neuroblastoma)[4]
IC50 (cell viability) 163.4 nMMCF-7 (Breast Cancer)[8]
IC50 (cell viability) 1012.8 nMMDA-MB-231 (Breast Cancer)[8]

Table 2: Effective Concentrations of this compound for mTORC1 and mTORC2 Inhibition in Various Cell Lines

Cell LinemTORC1 Inhibition (p-S6/p-4E-BP1)mTORC2 Inhibition (p-Akt Ser473)Treatment TimeReference
B-pre ALL cell lines Starting at 50 nMStarting at 50 nM2 hours[1]
MCF-7 200 - 400 nM200 - 400 nM2 hours[8]
Glioblastoma cells 100 - 2000 nM (dose-dependent)Complete inhibition at all doses (100-2000 nM)24 hours[5]

Experimental Protocols

Protocol: Assessing mTORC1 and mTORC2 Activity via Western Blot

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Cell Lysis:

    • Aspirate the cell culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and transfer it to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in 5% BSA/TBS-T overnight at 4°C with gentle agitation. Recommended primary antibodies:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

    • Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBS-T for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBS-T.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phospho-proteins to their respective total protein levels.

Visualizations

mTOR_Signaling_Pathway This compound Inhibition of mTORC1 and mTORC2 Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Torin2 This compound Torin2->mTORC2 Torin2->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Troubleshooting_Workflow Troubleshooting Workflow for Lack of mTORC2 Inhibition Start Start: No mTORC2 Inhibition (p-Akt Ser473 unchanged) Check_Params Step 1: Verify Experimental Parameters Start->Check_Params Increase_Conc_Time Action: Increase this compound concentration and/or time Check_Params->Increase_Conc_Time Suboptimal? Check_Compound Step 2: Assess Compound Integrity Check_Params->Check_Compound Optimal Increase_Conc_Time->Check_Compound Prep_Fresh Action: Prepare fresh stock and working solutions Check_Compound->Prep_Fresh Improperly prepared/stored? Check_Cell_Line Step 3: Evaluate Cell Line-Specific Factors Check_Compound->Check_Cell_Line Properly prepared/stored Prep_Fresh->Check_Cell_Line Use_Control_Cell Action: Use a positive control cell line Check_Cell_Line->Use_Control_Cell Possible resistance? Check_WB Step 4: Review Western Blot Protocol Check_Cell_Line->Check_WB Known sensitivity Use_Control_Cell->Check_WB Optimize_WB Action: Optimize antibody and blocking conditions Check_WB->Optimize_WB Suboptimal? Resolved Issue Resolved Check_WB->Resolved Optimal Optimize_WB->Resolved

Caption: Troubleshooting workflow for this compound experiments.

References

Why is Torin 2 showing cytotoxicity in my control cells?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with Torin 2 in their experiments.

Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells

Encountering cytotoxicity in control cells treated with a vehicle (e.g., DMSO) or the compound itself at concentrations expected to be non-toxic is a common issue. This guide provides a systematic approach to identifying the potential source of the problem.

1. Is the Solvent (DMSO) Causing Cytotoxicity?

Dimethyl sulfoxide (DMSO) is the most common solvent for this compound; however, it can be toxic to cells at certain concentrations.

  • Recommendation: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v).[1] While some cell lines can tolerate up to 0.5%, this is cell-line dependent.[2][3]

  • Troubleshooting Steps:

    • Review DMSO Concentration: Calculate the final percentage of DMSO in your media.

    • Run a Solvent-Only Control: Culture cells with the same concentration of DMSO used in your experiment, but without this compound.

    • Perform a DMSO Dose-Response Curve: Determine the maximum tolerated DMSO concentration for your specific cell line.

DMSO Concentration General Observation Recommendation
< 0.1%Generally considered safe for most cell lines.[1]Optimal
0.1% - 0.5%May be tolerated by some cell lines, but can cause stress or toxicity in others.[2][3]Use with caution; validate with a solvent control.
> 0.5%Increased risk of cytotoxicity for most cell lines.[2][3]Avoid if possible.

2. Could the this compound Compound be the Issue?

Issues with the compound itself, such as degradation or impurities, can lead to unexpected effects.

  • Recommendations:

    • This compound should be stored as a lyophilized powder at -20°C for up to 24 months.[4]

    • Once reconstituted in DMSO, it should be stored at -20°C and used within 3 months to prevent loss of potency.[4]

    • Aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure your this compound stock and aliquots have been stored correctly.

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment.

    • Consider Compound Purity: If the problem persists, consider the purity of your this compound. If possible, obtain a new vial from a reputable supplier.

3. Are Experimental Parameters Affecting Cell Health?

Subtle variations in experimental setup can significantly impact cell viability.

  • Recommendations:

    • Cell Confluency: Cell density can affect drug sensitivity.[5][6] For cytotoxicity assays, a starting confluency of 70-90% is often recommended to assess cell death, whereas for cytostatic effects, a lower confluency (30-50%) is used to monitor inhibition of proliferation.[7]

    • Pipetting and Mixing: Ensure homogenous cell suspension before seeding and gentle pipetting to avoid mechanical stress.[8]

    • Incubation Conditions: Maintain stable temperature, CO2, and humidity levels in the incubator.

  • Troubleshooting Workflow:

    G Troubleshooting Experimental Parameters A Unexpected Cytotoxicity Observed B Check Cell Confluency at Time of Treatment A->B C Is Confluency Appropriate for the Assay? B->C D Review Seeding and Plating Technique C->D Yes H Optimize Experimental Protocol C->H No E Are cells evenly distributed? D->E F Verify Incubator Conditions E->F Yes E->H No G Are temperature, CO2, and humidity stable? F->G G->H No I Problem Resolved G->I Yes H->A Re-test

    Caption: Troubleshooting workflow for experimental parameters.

4. Could There Be an Issue with the Cytotoxicity Assay Itself?

The choice of cytotoxicity assay and its execution can introduce artifacts.

  • Recommendations:

    • Be aware of potential interferences. For example, some compounds can directly reduce MTT, leading to false-positive results.[9]

    • Ensure optimal cell seeding density and incubation times for your specific assay.[8]

    • Include appropriate controls: no-cell control (medium only), vehicle control, and a positive control for cytotoxicity.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the mTOR kinase.[11] It targets both mTORC1 and mTORC2 complexes.[12] Additionally, this compound has been shown to inhibit other members of the phosphatidylinositol-3 kinase–like kinase (PIKK) family, including ATM, ATR, and DNA-PK, at nanomolar concentrations.[4]

  • Signaling Pathway:

    G This compound Signaling Pathway Inhibition cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Apoptosis Apoptosis mTORC1->Apoptosis Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Torin2 This compound Torin2->mTORC1 Inhibits Torin2->mTORC2 Inhibits

    Caption: this compound inhibits both mTORC1 and mTORC2, leading to downstream effects on cell growth, apoptosis, and autophagy.

Q2: What are the typical working concentrations for this compound?

The effective concentration of this compound can vary depending on the cell line and the duration of treatment. However, a general range is between 10 nM and 1,000 nM for 1 to 24 hours of treatment.[4]

Parameter Value Reference
mTOR IC50 0.25 nM (in p53-/- MEFs)[11]
ATM EC50 28 nM (in PC3 cells)[11]
ATR EC50 35 nM (in PC3 cells)[11]
DNA-PK EC50 118 nM (in PC3 cells)[11]
Typical in vitro working concentration 10 - 1,000 nM[4]

Q3: How should I prepare a stock solution of this compound?

For a 5 mM stock solution, reconstitute 5 mg of this compound in 2.31 ml of DMSO.[4] It may be necessary to vortex and/or gently heat the solution to 37°C to ensure it is fully dissolved.[4]

Q4: Can serum in the culture media affect this compound activity?

Yes, components in serum, such as proteins, can bind to small molecules and potentially reduce their effective concentration.[13][14] It is important to maintain consistent serum concentrations across all experimental conditions, including controls. If you suspect serum interference, you may consider reducing the serum percentage or using serum-free media for the duration of the drug treatment, provided your cells can tolerate these conditions.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. This needs to be optimized for each cell line.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock.

    • Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.

    • Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value.

  • Experimental Workflow for Cytotoxicity Assay:

    G Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with this compound and Controls B->D C Prepare this compound Serial Dilutions C->D E Incubate for Desired Duration D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Analyze Data and Determine IC50 I->J

    Caption: A typical workflow for assessing cytotoxicity using an MTT assay.

References

How to minimize Torin 2 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Torin 2 precipitation in cell culture media, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide: Minimizing this compound Precipitation

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to identify the cause of precipitation and offers solutions to maintain this compound solubility.

Problem: Precipitate observed in cell culture media after adding this compound.

Step 1: Review Stock Solution Preparation

Your first step should be to ensure the this compound stock solution was prepared correctly.

  • Is the solvent appropriate? this compound is highly soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1]

  • Is the stock concentration too high? While this compound can be dissolved at high concentrations in DMSO, creating a super-concentrated stock may lead to precipitation upon dilution into an aqueous environment.

  • Was the dissolution complete? Ensure the lyophilized powder is fully dissolved. Vortexing and gentle warming (e.g., 37°C) can aid dissolution.[2]

Solution:

  • Prepare stock solutions in 100% high-quality, anhydrous DMSO.[1]

  • If you suspect incomplete dissolution, try sonicating the stock solution.[3]

  • Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step 2: Optimize the Dilution Method

The method used to dilute the DMSO stock solution into the cell culture media is critical. Rapidly adding a concentrated DMSO stock to the aqueous media can cause the hydrophobic this compound to precipitate.

Solution: Gradual Dilution

A stepwise dilution method is recommended to prevent "solvent-shifting precipitation":

  • Intermediate Dilution: First, dilute the concentrated this compound DMSO stock into a small volume of pre-warmed (37°C) cell culture medium that contains serum. Mix gently but thoroughly.

  • Final Dilution: Add this intermediate dilution to the final volume of your experimental media.

  • Vortexing: Gently vortex the media during the addition of the this compound solution to ensure rapid and even distribution.

Step 3: Evaluate Cell Culture Media Components

The composition of your cell culture media can influence the solubility of this compound.

  • Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[4] Experiments in serum-free or low-serum media are more prone to precipitation.

  • Media Temperature: Adding this compound to cold media can decrease its solubility.

  • pH: While less common for this compound, significant deviations from physiological pH can affect the solubility of some compounds.

Solution:

  • When possible, perform experiments in media containing a sufficient concentration of FBS.

  • Always pre-warm your cell culture media to 37°C before adding this compound.

  • Ensure your media is properly buffered and at the correct physiological pH.

Step 4: Consider the Final Concentration of this compound and DMSO

  • This compound Working Concentration: While effective concentrations can be in the nanomolar range, using excessively high concentrations increases the risk of precipitation. The typical working concentration for this compound is between 10-1,000 nM.

  • Final DMSO Concentration: It is standard practice to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[4]

Solution:

  • Use the lowest effective concentration of this compound for your specific cell line and experimental goals.

  • Calculate the final DMSO concentration to ensure it remains within non-toxic limits. If high concentrations of this compound are required, you may need to prepare a more concentrated DMSO stock to keep the final DMSO volume low.

Quantitative Data: this compound Solubility

SolventMaximum ConcentrationSource
DMSO41 mg/mL (~94.81 mM)[1]
DMSO30 mg/mL (~69.38 mM)[1]
DMSO>10 mM[2]
WaterInsoluble[1][2]
EthanolInsoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: Lyophilized this compound powder, anhydrous DMSO.

  • Procedure: a. Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex vigorously for 1-2 minutes to dissolve the powder completely. d. If necessary, gently warm the solution at 37°C for 5-10 minutes or sonicate in a water bath to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

  • Materials: Prepared this compound stock solution (e.g., 10 mM in DMSO), pre-warmed (37°C) complete cell culture medium (containing FBS).

  • Procedure: a. Thaw a single aliquot of the this compound stock solution. b. Serial Dilution (Recommended): i. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed complete media. For example, add 1 µL of 10 mM stock to 999 µL of media to get a 10 µM solution. Gently mix. ii. Add the desired volume of the intermediate dilution to your final culture volume. For example, add 10 µL of the 10 µM intermediate dilution to 1 mL of media to achieve a final concentration of 100 nM. c. Direct Dilution (for low concentrations): For very low final concentrations, you may be able to add the stock solution directly to the final media volume while gently vortexing. However, this method carries a higher risk of precipitation. d. Always prepare fresh working solutions for each experiment.

Mandatory Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Torin2 This compound Torin2->mTORC1

Caption: Simplified mTORC1 signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow Start Start: Lyophilized This compound Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -20°C/-80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (Gradual Dilution) Store_Stock->Prepare_Working Culture_Cells Culture Cells to Desired Confluency Prewarm_Media Pre-warm Complete Media to 37°C Culture_Cells->Prewarm_Media Prewarm_Media->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Precipitation_Check Precipitation? Prepare_Working->Precipitation_Check Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Cells (e.g., Western Blot, MTT) Incubate->Analyze Precipitation_Check->Treat_Cells No Troubleshoot Troubleshoot: - Check Stock - Optimize Dilution - Check Media Precipitation_Check->Troubleshoot Yes Troubleshoot->Prepare_Stock

Caption: Experimental workflow for using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound precipitate after I diluted my DMSO stock in my aqueous buffer/cell culture medium?

This is a common issue known as "solvent-shifting precipitation." this compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the this compound molecules can aggregate and precipitate out of the now predominantly aqueous environment. To prevent this, a gradual, stepwise dilution into pre-warmed media containing serum is recommended.

Q2: Can I dissolve this compound directly in cell culture medium or PBS?

No, this compound is not soluble in aqueous solutions like cell culture media or PBS. A stock solution must first be prepared in a suitable organic solvent, with DMSO being the most common and effective choice.

Q3: What is the recommended concentration for a this compound stock solution?

A stock solution of 10 mM in anhydrous DMSO is commonly used and provides a good balance between concentration and stability. This allows for small volumes to be used for final dilutions, minimizing the final DMSO concentration in your experiment.

Q4: My experiment requires serum-free media. How can I prevent this compound from precipitating?

Working with this compound in serum-free media is challenging due to the lack of solubilizing proteins. In this case, it is crucial to:

  • Use the lowest effective concentration of this compound.

  • Employ a very careful and gradual dilution method.

  • Ensure the media is pre-warmed to 37°C.

  • Consider using specialized solubilizing agents, but be aware that these may have their own effects on the cells and should be carefully controlled for.

Q5: I see a precipitate in my media, but I'm not sure if it's this compound or something else. How can I tell?

Precipitation in cell culture media can have several causes, including contamination with bacteria or fungi, or the precipitation of salts or proteins from the media itself, especially after freeze-thaw cycles or temperature shifts.[5] If you observe a precipitate:

  • Check a stock of your media that has not been treated with this compound to see if a precipitate is already present.

  • Examine the culture under a microscope. Microbial contamination will often show distinct shapes and movement.

  • If the precipitate only appears after the addition of this compound and you have followed the recommended procedures, it is likely the compound. In this case, you will need to optimize your dissolution and dilution protocol.

Q6: How long can I store my this compound stock solution?

When stored properly in small, single-use aliquots at -20°C or -80°C, your this compound DMSO stock solution should be stable for several months. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.

References

Addressing slow off-rate kinetics of Torin 2 in washout experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing slow off-rate kinetics of Torin 2 in washout experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it target?

This compound is a potent, selective, and second-generation ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase.[1][2][3] It robustly inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway.[4][5][6][7] Due to its dual inhibitory action, this compound is a valuable tool for dissecting the complexities of mTOR signaling, including feedback loops and resistance mechanisms in cancer research.[4][5]

Q2: I performed a washout experiment, but the inhibitory effects of this compound on mTOR signaling are still present long after its removal. Is this expected?

Yes, this is an expected and well-documented characteristic of this compound.[1] The sustained inhibition of mTORC1 and mTORC2 signaling after washout is attributed to this compound's slow dissociation rate (slow off-rate kinetics) from the mTOR kinase.[1] This prolonged target engagement means that the inhibitory effects will persist even after the compound has been removed from the extracellular medium.[1][8] For example, recovery of mTORC1 and mTORC2 function after this compound washout can take approximately 4 hours, in contrast to other mTOR inhibitors like AZD8055, where recovery is observed within 1 hour.[1]

Q3: What is a washout experiment and why is it performed?

A washout experiment is a technique used to differentiate between irreversible/slowly reversible and readily reversible inhibitors.[9] In this procedure, cells are treated with an inhibitor for a specific duration, after which the inhibitor-containing medium is removed and replaced with fresh, inhibitor-free medium.[1][9] The persistence of a biological effect after washout suggests that the inhibitor has a long residence time on its target or is an irreversible inhibitor.[8][9] Conversely, a rapid reversal of the effect indicates a reversible inhibitor with fast on/off-rate kinetics.[9]

Q4: How can the slow off-rate of this compound affect the interpretation of my experimental results?

The slow off-rate kinetics of this compound can have several implications for experimental design and data interpretation:

  • "Pulses" of Inhibition: Short-term exposure to this compound can lead to prolonged pathway inhibition. This is crucial to consider in time-course experiments.

  • Distinguishing from Irreversible Inhibition: The sustained effect of this compound mimics that of an irreversible covalent inhibitor. It is important to remember that this compound is a reversible, ATP-competitive inhibitor, albeit with a very slow off-rate.[1][3]

  • Off-Target vs. On-Target Effects: The persistence of a phenotype after washout is a strong indicator that the observed effect is due to the on-target inhibition of mTOR and not a transient, off-target effect.[9]

Q5: Are there alternative mTOR inhibitors with faster off-rates?

Yes, other ATP-competitive mTOR inhibitors, such as PP242 and AZD8055, exhibit faster off-rate kinetics.[1] Studies have shown that following washout of AZD8055, mTOR signaling recovery begins within an hour, which is significantly faster than the recovery time observed with this compound.[1]

Troubleshooting Guide

Issue: Inconsistent results in this compound washout experiments.

This could be due to several factors related to the experimental protocol. Below is a troubleshooting table to help identify and resolve common issues.

Potential Cause Recommended Solution
Incomplete Washout: Residual this compound remains in the culture vessel or on the cell surface.Increase the number and volume of washes. Use a gentle washing technique to avoid dislodging adherent cells. Consider using a blocking buffer (e.g., BSA-containing medium) during one of the washes to help remove non-specifically bound inhibitor.
High Inhibitor Concentration: Using a concentration of this compound that is too high can lead to prolonged inhibition that is difficult to reverse in a reasonable timeframe.Perform a dose-response experiment to determine the minimal effective concentration for your cell line and experimental endpoint.
Variability in Cell Density: Differences in cell number between wells or plates can lead to inconsistent inhibitor-to-cell ratios.Ensure uniform cell seeding and confluency at the start of the experiment.
Cell Line-Specific Effects: Different cell lines may have varying sensitivities to this compound and different rates of mTOR pathway recovery.Characterize the washout kinetics in your specific cell model by performing a time-course experiment post-washout.

Quantitative Data Summary

The following table summarizes the potency of this compound against its primary target, mTOR, and other related kinases.

Target Assay Type Value Reference
mTORCellular EC500.25 nM[2][4][10][11]
mTORC1In vitro IC502.1 nM[3]
PI3KCellular EC50200 nM[3][11]
ATMCellular EC5028 nM[1][2][10]
ATRCellular EC5035 nM[1][2][10]
DNA-PKCellular EC50118 nM[1][2][10]

Experimental Protocols

Detailed Protocol for a Cellular Washout Experiment

This protocol is a generalized procedure for assessing the reversibility of this compound inhibition in cultured cells.

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for a specified duration (e.g., 1 hour).[1] Include a vehicle control (e.g., DMSO).

  • Washout Procedure:

    • Aspirate the this compound-containing medium.

    • Wash the cells three times with pre-warmed, serum-free medium (e.g., PBS or DMEM).[1]

    • After the final wash, add fresh, pre-warmed complete culture medium.[1]

  • Time-Course Analysis:

    • Lyse the cells at various time points post-washout (e.g., 0, 1, 2, 4, 8 hours) to monitor the recovery of mTOR signaling.

    • A "0-hour" time point should be collected immediately after the washout to represent the level of inhibition at the start of the recovery period.

  • Endpoint Analysis:

    • Analyze cell lysates by Western blotting to assess the phosphorylation status of mTORC1 substrates (e.g., p-S6K, p-4E-BP1) and mTORC2 substrates (e.g., p-Akt Ser473).

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2->Akt Actin Organization Actin Organization mTORC2->Actin Organization This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Washout_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_wash Washout cluster_analysis Analysis A Seed Cells B Add this compound (e.g., 100 nM for 1 hr) A->B C Aspirate Medium B->C D Wash 3x with Fresh Medium C->D E Add Complete Medium D->E F Collect Lysates at Time Points (0, 1, 2, 4 hr) E->F G Western Blot for p-S6K, p-Akt, etc. F->G

Caption: Experimental workflow for a this compound washout experiment.

Troubleshooting_Tree Start Persistent Inhibition After Washout? Expected Yes, this is expected due to This compound's slow off-rate. Start->Expected Yes Unexpected No, signaling recovery is unexpectedly fast or variable. Start->Unexpected No CheckWash Was the washout procedure thorough? (e.g., 3x washes) Unexpected->CheckWash ImproveWash Increase wash volume and/or number of washes. CheckWash->ImproveWash No CheckConc Is the this compound concentration optimized? CheckWash->CheckConc Yes TitrateConc Perform a dose-response to find the optimal concentration. CheckConc->TitrateConc No CheckCells Is cell density consistent? CheckConc->CheckCells Yes StandardizeCells Ensure uniform cell seeding. CheckCells->StandardizeCells No

Caption: Troubleshooting decision tree for this compound washout experiments.

References

Torin 2 Technical Support Center: A Guide for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the administration of Torin 2 in animal studies. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of cell growth, proliferation, survival, and metabolism.[1][3][4] By blocking the activity of both complexes, this compound can overcome some of the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs.[3][4]

Q2: What are the key differences between Torin 1 and this compound?

This compound was developed as a successor to Torin 1 with an improved pharmacokinetic profile, making it more suitable for in vivo studies.[5] this compound exhibits better bioavailability and metabolic stability compared to Torin 1.[5]

Q3: What are the reported effective dosages of this compound in mice?

The effective dosage of this compound in mice can vary depending on the cancer model and the administration route. Commonly reported dosages range from 10 mg/kg to 40 mg/kg.[1][6][7][8][9] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental model.

Q4: How should this compound be stored?

For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound for in vivo administration.

  • Q: My this compound is not dissolving properly in the vehicle. What can I do?

    • A: this compound has poor water solubility.[5] For in vivo studies, a co-solvent system is necessary. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10][11] Gentle warming and sonication can aid in dissolution.[10] Always prepare the formulation fresh before each use.[11]

Issue 2: Precipitation of this compound in the formulation.

  • Q: The this compound solution appears cloudy or has precipitates. Is it still usable?

    • A: No, a cloudy or precipitated solution should not be used as it can lead to inaccurate dosing and potential toxicity. This may indicate that the compound has fallen out of solution. Try preparing the formulation again, ensuring that the DMSO is of high quality and the components are mixed in the correct order. Sonication can be particularly helpful in achieving a clear solution.[10]

Issue 3: Signs of toxicity in treated animals.

  • Q: What are the potential signs of toxicity with this compound administration in mice, and how should I manage them?

    • A: While specific toxicity studies for this compound are not extensively detailed in the provided results, general signs of toxicity from drug administration in mice can include weight loss, lethargy, ruffled fur, and changes in behavior.[12] One study noted that doses up to 10 mg/kg did not cause weight loss or lack of activity.[6] If you observe signs of toxicity, it may be necessary to reduce the dose or the frequency of administration. It is crucial to monitor the animals daily. If severe toxic effects are observed, euthanasia may be necessary according to your institution's animal care and use committee guidelines.

Issue 4: Lack of efficacy or inconsistent results.

  • Q: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the reason?

    • A: Several factors could contribute to a lack of efficacy.

      • Inadequate Dosing: The dose might be too low for your specific model. Consider a dose-escalation study to find the optimal therapeutic window.

      • Formulation Issues: Improperly prepared vehicle or precipitation of the compound can lead to lower bioavailability. Ensure your formulation is clear and homogenous.

      • Administration Route: The chosen route of administration (e.g., oral gavage vs. intraperitoneal injection) can affect drug exposure. Oral bioavailability of this compound has been reported to be around 51%.[10]

      • Tumor Model Resistance: The specific tumor model you are using might be resistant to mTOR inhibition.

      • Single Agent vs. Combination Therapy: In some models, this compound as a single agent may not be sufficient to induce a significant response. Combination therapy with other agents, such as MEK inhibitors, has been shown to be more effective in certain contexts.[1]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationReference
DMSO>10 mM[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (2.31 mM)[10]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAdministration RouteReference
Bioavailability51%Oral & Intravenous[10]
Half-life (T1/2)0.72 hoursOral & Intravenous[10]
Clearance19.6 mL/min/kgOral & Intravenous[10]

Table 3: Reported In Vivo Dosages of this compound in Mice

DosageAdministration RouteAnimal ModelReference
10 mg/kgNot specifiedEpithelial Ovarian Cancer Xenografts[6]
20 mg/kgOral GavageAnaplastic Thyroid Cancer Metastasis Model[7][8]
20 mg/kgOral GavageC57BL/6 Mice (Pharmacodynamic Study)[9]
40 mg/kgNot specifiedKRAS-driven Lung Cancer Model[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween 80, and 45% sterile saline.

  • Dissolving this compound: Weigh the required amount of this compound powder. First, dissolve the this compound in DMSO.

  • Mixing: Add the PEG300 to the this compound/DMSO mixture and vortex thoroughly.

  • Emulsification: Add the Tween 80 and vortex again to ensure a uniform mixture.

  • Final Dilution: Add the sterile saline to reach the final desired concentration and volume.

  • Homogenization: If necessary, gently warm the solution and sonicate until it is clear and homogenous.[10]

  • Administration: Administer the freshly prepared solution to mice via oral gavage at the desired dosage.

Protocol 2: Intraperitoneal (IP) Injection of this compound

  • Vehicle Preparation: A vehicle consisting of N-methyl-2-pyrrolidone (NMP) and PEG400 in water (e.g., 20% NMP, 40% PEG400, 40% water) has been used for the related compound Torin 1 and could be adapted for this compound.[13][14]

  • Dissolving this compound: Dissolve the required amount of this compound in NMP first.

  • Mixing: Add the PEG400 and mix well.

  • Final Dilution: Add sterile water to the desired final concentration.

  • Administration: Administer the solution via intraperitoneal injection into the lower quadrant of the abdomen.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Stress Stress Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Torin2 Torin2 Torin2->mTORC1 Torin2->mTORC2

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatize Animals C Randomize Animals into Groups (Vehicle vs. This compound) A->C B Prepare this compound Formulation D Administer Treatment (e.g., Oral Gavage) B->D C->D E Monitor Animal Health Daily (Weight, Behavior) D->E F Measure Tumor Volume (if applicable) E->F G Collect Tissues at Endpoint F->G H Perform Pharmacodynamic/ Biochemical Analysis G->H

References

Technical Support Center: Troubleshooting Autophagy Induction with Torin 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with inducing autophagy using Torin 2.

Frequently Asked Questions (FAQs)

Q1: How does this compound induce autophagy?

This compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] mTOR is a central regulator of cell growth, proliferation, and survival.[4] It exists in two distinct complexes, mTORC1 and mTORC2.[4][5][6] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins like ULK1 and ATG13.[4][7] By inhibiting mTORC1, this compound relieves this suppression, leading to the initiation of the autophagic process.[7][8][9]

Q2: What is the optimal concentration and treatment time for this compound to induce autophagy?

The optimal concentration and treatment duration for this compound can vary depending on the cell line and experimental conditions. However, a general starting point is a concentration range of 10 nM to 1 µM for 1 to 24 hours.[2][10] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

Troubleshooting Guide: Why Am I Not Seeing Autophagy Induction with this compound?

If you are not observing the expected induction of autophagy after this compound treatment, consider the following potential issues and troubleshooting steps.

Problem 1: Inactive or Degraded this compound

Possible Cause: this compound may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: this compound should be stored as a lyophilized powder or in solution at -20°C, desiccated.[2] Once in solution, it is recommended to use it within 3 months to prevent loss of potency and to aliquot it to avoid multiple freeze-thaw cycles.[2]

  • Confirm mTOR Inhibition: Before assessing autophagy, confirm that this compound is effectively inhibiting its target, mTOR. This can be done by Western blot analysis of the phosphorylation status of mTORC1 downstream targets, such as p70 S6 kinase (p-p70S6K) and 4E-BP1 (p-4E-BP1). A significant decrease in the phosphorylation of these proteins indicates that this compound is active.[11][12]

Problem 2: Issues with Autophagy Detection Methods

A. Western Blotting for LC3-II

Possible Cause: Suboptimal experimental conditions or incorrect interpretation of results.

Troubleshooting Steps:

  • Optimize Gel Electrophoresis: LC3-I and LC3-II are small proteins (around 16-18 kDa and 14-16 kDa, respectively). Use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to ensure proper separation of the two bands.

  • Ensure Efficient Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane for optimal retention of small proteins.

  • Use Fresh Lysates: LC3-I and LC3-II are sensitive to degradation and freeze-thaw cycles. It is best to analyze fresh samples.

  • Include an Autophagic Flux Assay: An accumulation of LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[13][14][15] To distinguish between these possibilities, perform an autophagic flux experiment by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[13][14] A greater increase in LC3-II levels in the presence of the inhibitor compared to this compound alone confirms an increase in autophagic flux.[16]

  • Analyze p62/SQSTM1 Levels: p62 is a protein that is selectively degraded by autophagy.[15] A decrease in p62 levels upon this compound treatment can serve as an additional indicator of autophagy induction.[10]

B. Immunofluorescence for LC3 Puncta

Possible Cause: Issues with cell fixation, permeabilization, or antibody staining.

Troubleshooting Steps:

  • Optimize Fixation and Permeabilization: The choice of fixation and permeabilization agents can impact the visualization of LC3 puncta. Paraformaldehyde (4%) is a common fixative.[17] For permeabilization, digitonin is recommended as Triton X-100 can sometimes affect LC3 staining.[17]

  • Use a Validated LC3 Antibody: Ensure you are using an antibody that is validated for immunofluorescence.

  • Include Positive and Negative Controls: Use a known autophagy inducer (e.g., starvation) as a positive control and a no-primary-antibody control to check for non-specific secondary antibody binding.[17]

  • Quantify Puncta: Visually assess and quantify the number of LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to control cells indicates autophagy induction.[18]

Problem 3: Cell-Type Specific Effects

Possible Cause: The response to this compound can be cell-type dependent. Some cell lines may have a less robust autophagic response or may require different optimal conditions for induction.

Troubleshooting Steps:

  • Literature Review: Check the literature to see if this compound has been used to induce autophagy in your specific cell line.

  • Optimize Treatment Conditions: As mentioned earlier, perform a careful dose-response and time-course experiment to determine the optimal conditions for your cells.

  • Try an Alternative Inducer: If this compound consistently fails to induce autophagy, consider using another mTOR inhibitor like Torin 1 or Rapamycin, or a different class of autophagy inducer like starvation (culturing cells in Earle's Balanced Salt Solution, EBSS).[12]

Data Presentation

Table 1: Recommended this compound Concentrations and Treatment Times

ParameterRecommended RangeReference
Concentration10 nM - 1 µM[2][10]
Treatment Time1 - 24 hours[2]

Table 2: Troubleshooting Western Blot for LC3-II

IssuePossible CauseRecommendationReference
Poor separation of LC3-I and LC3-IIInappropriate gel percentageUse a high-percentage (e.g., 15%) or gradient (4-20%) polyacrylamide gel.
Weak or absent LC3-II bandInefficient protein transferUse a 0.2 µm PVDF membrane.
Inconsistent resultsProtein degradationUse fresh cell lysates and avoid freeze-thaw cycles.
Ambiguous LC3-II accumulationInability to distinguish between induction and blockagePerform an autophagic flux assay with lysosomal inhibitors.[13][14][15]

Experimental Protocols

Protocol 1: Western Blotting for LC3-II to Assess Autophagic Flux
  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with vehicle control, this compound alone, a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) alone, and this compound in combination with the lysosomal inhibitor for the desired time.

  • Cell Lysis: Rinse cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a high-percentage or gradient SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.[15]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin).[20] Compare the LC3-II/loading control ratio across the different treatment groups. A significant increase in this ratio in the co-treatment group compared to the this compound alone group indicates an increase in autophagic flux.

Protocol 2: Immunofluorescence for LC3 Puncta
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to attach.

  • Cell Treatment: Treat the cells with this compound or a vehicle control for the desired time.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[17]

  • Permeabilization: Wash the cells three times with PBS and permeabilize them with a solution of 50 µg/ml digitonin in PBS for 5 minutes at room temperature.[17]

  • Blocking: Wash the cells three times with PBS and block with 3% BSA in PBS for 30 minutes at room temperature.[17]

  • Primary Antibody Incubation: Incubate the coverslips with a primary antibody against LC3 (e.g., 1:200 dilution in 3% BSA/PBS) for 1 hour at room temperature.[17]

  • Washing: Wash the cells five times with PBS.[17]

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:2000 dilution in 3% BSA/PBS) for 1 hour at room temperature in the dark.[17]

  • Washing and Mounting: Wash the cells five times with PBS.[17] Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.[21]

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell.

Visualizations

mTOR_Signaling_Pathway Torin2 This compound mTORC1 mTORC1 Torin2->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy Autophagy ULK1_complex->Autophagy Initiates

Caption: this compound induces autophagy by inhibiting mTORC1.

Autophagy_Workflow start Cell Treatment with this compound lysate Cell Lysis and Protein Quantification start->lysate if_stain Immunofluorescence for LC3 Puncta start->if_stain flux Autophagic Flux Assay (with Lysosomal Inhibitors) start->flux wb Western Blot for LC3-II and p62 lysate->wb analysis_wb Quantify LC3-II/LC3-I Ratio and p62 Levels wb->analysis_wb analysis_if Quantify LC3 Puncta per Cell if_stain->analysis_if flux->wb Troubleshooting_Tree start No Autophagy Induction Observed check_torin Is this compound Active? start->check_torin check_mTOR Check p-p70S6K / p-4E-BP1 levels check_torin->check_mTOR No check_wb Western Blot Issues? check_torin->check_wb Yes optimize_wb Optimize Gel/Transfer Perform Autophagic Flux Assay check_wb->optimize_wb Yes check_if Immunofluorescence Issues? check_wb->check_if No success Autophagy Detected optimize_wb->success optimize_if Optimize Staining Protocol Quantify Puncta check_if->optimize_if Yes check_cell Cell-Type Specific? check_if->check_cell No optimize_if->success optimize_cell Optimize Dose/Time Try Alternative Inducer check_cell->optimize_cell Yes optimize_cell->success

References

Technical Support Center: Managing Torin 2's Off-Target Effects on DNA-PK in DNA Damage Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing Torin 2 to investigate the role of mTOR signaling in DNA damage, its off-target inhibition of DNA-dependent protein kinase (DNA-PK) presents a significant experimental challenge. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control for these effects and ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: I am using this compound to inhibit mTOR in my DNA damage experiments, but I'm concerned about its effects on DNA-PK. How significant is this off-target activity?

A1: Your concern is valid. This compound is a potent mTOR inhibitor, but it also exhibits significant activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including DNA-PK, due to similarities in their ATP-binding sites.[1][2][3] Published data indicates that while this compound is highly selective for mTOR, its inhibitory concentrations for DNA-PK are within a range that can impact experimental outcomes in DNA damage studies.[4][5][6][7][8]

Q2: At what concentrations does this compound inhibit both mTOR and DNA-PK?

A2: The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound vary between in vitro biochemical assays and cellular assays. It is crucial to consider these differences when designing your experiments. Below is a summary of reported values:

TargetAssay TypeIC50 / EC50 (nM)Reference
mTOR Cellular (EC50)0.25[5][6][8]
Biochemical (IC50)2.81[5][8]
DNA-PK Cellular (EC50)118[4][6][7][8]
Biochemical (IC50)0.5[5][8]
ATM Cellular (EC50)28[4][6][7][8]
ATR Cellular (EC50)35[4][6][7][8]

As the table illustrates, there is a window between the effective concentrations for mTOR and DNA-PK inhibition in cellular contexts. However, at concentrations commonly used to ensure complete mTOR inhibition, you may also be partially inhibiting DNA-PK.

Q3: How can I design my experiments to minimize the impact of this compound on DNA-PK?

A3: A multi-pronged approach is recommended to control for the off-target effects of this compound on DNA-PK. This involves careful dose selection, the use of appropriate controls, and orthogonal approaches to validate your findings.

Troubleshooting Guide

Issue: Ambiguous results in DNA repair assays following this compound treatment.

Your results, such as delayed disappearance of γH2AX foci, could be due to mTOR inhibition, DNA-PK inhibition, or a combination of both.[1][2][3]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Deconvolution Strategy cluster_2 Data Analysis & Interpretation observe Ambiguous DNA Repair Phenotype with this compound titration 1. This compound Dose-Response (e.g., 1-250 nM) observe->titration Start Troubleshooting compare Compare Phenotypes: - this compound (low vs. high dose) - DNA-PKi - mTOR knockdown titration->compare specific_dnapk 2. Use a Specific DNA-PK Inhibitor (e.g., AZD7648) specific_dnapk->compare mTOR_knockdown 3. Genetic mTOR Knockdown/out (siRNA, shRNA, CRISPR) mTOR_knockdown->compare rescue 4. mTOR Rescue Experiment (Expression of drug-resistant mTOR) rescue->compare interpret Attribute effects to mTOR, DNA-PK, or both compare->interpret

Figure 1: A troubleshooting workflow for deconvoluting the effects of this compound on DNA repair.

Experimental Protocols & Control Strategies

This compound Dose-Response Titration

Objective: To identify a concentration of this compound that inhibits mTOR signaling with minimal impact on DNA-PK-dependent pathways.

Methodology:

  • Cell Treatment: Treat your cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 250 nM).

  • Western Blot Analysis:

    • mTORC1 activity: Probe for phosphorylation of S6K (T389) and 4E-BP1 (T37/46).

    • mTORC2 activity: Probe for phosphorylation of Akt (S473).

    • DNA-PK activity: After inducing DNA damage (e.g., with ionizing radiation), probe for autophosphorylation of DNA-PKcs at S2056.

  • DNA Damage Assay: Concurrently perform your DNA damage assay (e.g., γH2AX foci staining, comet assay) at each concentration.

Expected Outcome: You should observe potent inhibition of mTORC1/2 signaling at lower concentrations (e.g., 1-50 nM), while inhibition of DNA-PK autophosphorylation becomes more apparent at higher concentrations (e.g., >100 nM).[3][4] This allows you to select a working concentration that is more selective for mTOR.

Use of a Specific DNA-PK Inhibitor as a Control

Objective: To directly compare the phenotype induced by this compound with that of a highly specific DNA-PK inhibitor.

Methodology:

  • Treat cells with:

    • Vehicle control

    • This compound (at your chosen concentration)

    • A specific DNA-PK inhibitor (e.g., AZD7648)[9][10]

    • A combination of this compound and the specific DNA-PK inhibitor.

  • Induce DNA damage and perform your readout assays.

Interpretation:

  • If the phenotype observed with this compound is similar to that of the specific DNA-PK inhibitor, it suggests a significant contribution from off-target DNA-PK inhibition.

  • If the phenotype is distinct, it is more likely attributable to mTOR inhibition.

Genetic Knockdown of mTOR

Objective: To mimic the effect of mTOR inhibition without the use of a small molecule inhibitor, thus avoiding off-target effects.

Methodology:

  • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or ablate the expression of mTOR.

  • Confirm knockdown/knockout by Western blot.

  • Perform your DNA damage experiments and compare the results to those obtained with this compound.

Interpretation: If the phenotype of mTOR knockdown cells mirrors that of this compound-treated cells, it provides strong evidence that the observed effect is indeed mediated by mTOR inhibition.

Signaling Pathway Overview

G cluster_mTOR mTOR Signaling cluster_DNAPK DNA Damage Response Torin2 This compound mTORC1 mTORC1 Torin2->mTORC1 Inhibits mTORC2 mTORC2 Torin2->mTORC2 Inhibits DNAPK DNA-PK Torin2->DNAPK Inhibits (off-target) S6K p-S6K (T389) mTORC1->S6K FourEBP1 p-4E-BP1 (T37/46) mTORC1->FourEBP1 Akt p-Akt (S473) mTORC2->Akt DNAPK_auto p-DNA-PKcs (S2056) DNAPK->DNAPK_auto ProteinSynth Protein Synthesis S6K->ProteinSynth FourEBP1->ProteinSynth CellSurvival Cell Survival Akt->CellSurvival NHEJ Non-Homologous End Joining DNAPK_auto->NHEJ CellGrowth Cell Growth ProteinSynth->CellGrowth DNAdamage DNA Damage (e.g., IR, Doxorubicin) DNAdamage->DNAPK

Figure 2: this compound inhibits both mTOR and DNA-PK signaling pathways.

Key Experimental Protocols

Western Blot for Phosphorylated Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-S6K, anti-p-Akt, anti-p-DNA-PKcs) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for γH2AX Foci
  • Cell Seeding: Seed cells on coverslips and allow them to adhere.

  • Treatment and DNA Damage: Treat with this compound and/or other inhibitors, then induce DNA damage (e.g., irradiate with 2 Gy).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-γH2AX antibody for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.

  • Staining and Mounting: Stain nuclei with DAPI and mount coverslips on slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per cell. Studies have shown that this compound can delay the disappearance of radiation-induced γH2AX foci, indicating a DNA repair defect.[1][2][3]

By implementing these controls and detailed protocols, researchers can more confidently dissect the specific contributions of mTOR inhibition in the context of DNA damage, while accounting for the confounding off-target effects of this compound on DNA-PK.

References

Validation & Comparative

Torin 2 Outperforms Rapamycin in Halting Cell Cycle Progression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the superior efficacy of Torin 2, a second-generation mTOR inhibitor, over the first-generation compound Rapamycin in arresting cell cycle progression in cancer cells. Experimental data demonstrates that this compound induces a more potent and complete cell cycle block, primarily in the G1 phase, at significantly lower concentrations than Rapamycin.

This guide provides a detailed comparison of the effects of this compound and Rapamycin on cell cycle progression, supported by quantitative data from multiple studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two pivotal mTOR inhibitors.

Mechanism of Action: A Tale of Two Complexes

The differential effects of this compound and Rapamycin on the cell cycle stem from their distinct mechanisms of targeting the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1] mTOR exists in two functionally distinct complexes: mTORC1 and mTORC2.[1][2]

Rapamycin , an allosteric inhibitor, primarily targets mTORC1.[1][3] While effective in inhibiting some mTORC1 functions, its inhibitory action is incomplete.[4] In contrast, This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[5][6][7] This dual inhibition results in a more comprehensive blockade of mTOR signaling, leading to more profound effects on cell cycle progression.[4]

GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Torin2 This compound Torin2->mTORC2 Inhibits Torin2->mTORC1 Inhibits CellCycleProgression Cell Cycle Progression S6K1->CellCycleProgression _4EBP1->CellCycleProgression

Caption: mTOR Signaling Pathway Inhibition by this compound and Rapamycin.

Comparative Efficacy in Cell Cycle Arrest

Studies across various cancer cell lines consistently demonstrate the superior ability of this compound to induce cell cycle arrest compared to Rapamycin.

Quantitative Analysis of Cell Cycle Distribution

Treatment with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle and a corresponding decrease in the S and G2/M phases.[5][8] This effect is observed at nanomolar concentrations, whereas Rapamycin often requires micromolar concentrations to achieve a less pronounced G1 arrest.[8][9]

Cell LineTreatment (72h)% G1 Phase% S Phase% G2/M PhaseReference
Kelly (Neuroblastoma) Control (DMSO)55.130.214.7[8][9]
Rapamycin (30 µM)68.318.513.2[8][9]
This compound (12 nM)72.415.312.3[8][9]
IMR-32 (Neuroblastoma) Control (DMSO)58.928.412.7[8][9]
Rapamycin (40 µM)69.217.613.2[8][9]
This compound (30 nM)75.112.512.4[8][9]
IC50 Values for Cell Viability

The half-maximal inhibitory concentration (IC50) values further underscore the enhanced potency of this compound.

Cell LineRapamycin IC50This compound IC50Reference
Kelly (Neuroblastoma) 30 µM12 nM[8][10]
IMR-32 (Neuroblastoma) 40 µM30 nM[8][10]
B-pre ALL Cell Lines Not specified0.07 µM - 0.19 µM[5]

Impact on Key Cell Cycle Regulators

The observed G1 arrest is a consequence of the differential effects of this compound and Rapamycin on key cell cycle regulatory proteins. This compound treatment leads to a profound reduction in the expression of Cyclin D1, a critical protein for G1 to S phase transition.[7] While Rapamycin can also reduce Cyclin D1, the effect is often less pronounced.[8]

Furthermore, this compound's inhibition of mTORC2 leads to the suppression of Akt phosphorylation, a key survival signal.[4][11] This contrasts with Rapamycin treatment, which can sometimes lead to a feedback activation of Akt.[5]

Experimental Protocols

Cell Cycle Analysis via Flow Cytometry

A standard protocol for analyzing cell cycle distribution involves the following steps:

Start Seed Cells Treat Treat with This compound / Rapamycin Start->Treat Harvest Harvest & Fix Cells (e.g., 70% Ethanol) Treat->Harvest Stain Stain with Propidium Iodide (PI) & RNase A Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Cell Cycle Phases Analyze->End

References

Torin 2 vs. Other Second-Generation mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mammalian target of rapamycin (mTOR) is a pivotal kinase that governs cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), showed initial promise, their efficacy is limited by their incomplete inhibition of mTORC1 and inability to target mTORC2. This has spurred the development of second-generation, ATP-competitive mTOR kinase inhibitors (mTOR-KIs) that target both mTORC1 and mTORC2 complexes. This guide provides an objective comparison of Torin 2 with other prominent second-generation mTOR inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: A Deeper Look at Second-Generation mTOR Inhibition

Second-generation mTOR inhibitors, unlike their predecessors, directly compete with ATP in the catalytic cleft of the mTOR kinase domain. This dual targeting of both mTORC1 and mTORC2 results in a more comprehensive blockade of mTOR signaling.

This compound is a potent and selective mTOR inhibitor with an IC50 of 0.25 nM in cellular assays.[1] It demonstrates over 800-fold selectivity for mTOR over phosphoinositide 3-kinase (PI3K) and other protein kinases.[2] Structurally, this compound is classified as a type-2 scaffold inhibitor.[3] Beyond its potent mTOR inhibition, this compound also exhibits activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ataxia-telangiectasia mutated (ATM), ataxia telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).[4][5]

Other notable second-generation mTOR inhibitors include:

  • AZD8055: A type-1 scaffold inhibitor that also potently inhibits both mTORC1 and mTORC2.[3]

  • INK-128 (Sapanisertib): An orally active ATP-competitive inhibitor of both mTORC1 and mTORC2 with an IC50 of 1 nM for mTOR kinase.[6][7][8]

  • NVP-BEZ235: A dual PI3K/mTOR inhibitor that targets the ATP-binding site of both kinases.[9][10]

The ability of these second-generation inhibitors to block both mTORC1 and mTORC2 overcomes a key resistance mechanism to rapalogs, where the inhibition of mTORC1 can lead to a feedback activation of Akt via mTORC2.[11]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported potency of this compound and other selected second-generation mTOR inhibitors against their primary targets.

InhibitorTarget(s)IC50 / EC50Cell Line / Assay ConditionsReference
This compound mTOR0.25 nM (EC50, cellular)p53-/- MEFs[1]
PI3K200 nM (EC50, cellular)PC3 AktS473D[4]
ATM28 nM (EC50, cellular)PC3[4]
ATR35 nM (EC50, cellular)PC3[4]
DNA-PK118 nM (EC50, cellular)PC3[4]
AZD8055 mTORNot explicitly stated in provided abstractsHCT-116[12]
INK-128 (Sapanisertib) mTOR1 nM (IC50, cell-free)Cell-free assay[8]
NVP-BEZ235 PI3K/mTORLow nanomolar786-O, 769-P[10]

Signaling Pathways and Experimental Workflows

The diagrams below, generated using the DOT language, illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating mTOR inhibitors.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt activates (S473) Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Torin2 This compound & other 2nd Gen mTOR-KIs Torin2->mTORC2 Torin2->mTORC1 Rapalogs Rapalogs Rapalogs->mTORC1 Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treat with This compound or other mTOR-KIs Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Viability_Assay Cell Viability Assay (MTT, MTS, etc.) Treatment->Viability_Assay Lysate_Prep Protein Lysate Preparation Harvest->Lysate_Prep Western_Blot Western Blot (p-mTOR, p-Akt, p-S6K, etc.) Lysate_Prep->Western_Blot Kinase_Assay In vitro Kinase Assay Lysate_Prep->Kinase_Assay

References

Validating mTOR Target Engagement of Torin 2 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Torin 2's performance in engaging the mTOR target in cellular assays. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

This compound is a potent and selective second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more complete suppression of the mTOR signaling pathway compared to earlier generation inhibitors like rapamycin.[1][3] This guide outlines experimental approaches to validate the cellular target engagement of this compound and compares its efficacy with other common mTOR inhibitors.

Comparative Performance of mTOR Inhibitors

This compound demonstrates superior or comparable efficacy in inhibiting mTOR signaling and cellular processes compared to other well-known mTOR inhibitors such as Torin 1, Rapamycin, and XL388. The following table summarizes key quantitative data from various studies.

InhibitorTarget(s)IC50 / EC50 (Cellular)Key Cellular EffectsReference(s)
This compound mTORC1, mTORC2, DNA-PK, ATM, ATRmTOR: 0.25 nMPotent inhibition of S6K, 4E-BP1, and AKT phosphorylation. Induces apoptosis and autophagy. Overcomes drug resistance.[2][4][5]
Torin 1 mTORC1, mTORC2mTOR: 2-10 nMSimilar to this compound but often requires higher doses for complete inhibition.[3][6]
Rapamycin Allosteric inhibitor of mTORC1mTORC1: Cell-type dependentIncomplete inhibition of mTORC1; can lead to feedback activation of PI3K/AKT signaling.[3][7]
XL388 mTORC1, mTORC2mTOR: ~100 nMSuppresses cell proliferation at higher doses but is less effective at inhibiting cell migration compared to this compound.[3][6]

Experimental Protocols for Validating Target Engagement

Accurate validation of this compound's engagement with mTOR in a cellular context is crucial. Below are detailed protocols for key experimental techniques.

Western Blotting for mTOR Signaling Pathway Analysis

Western blotting is a fundamental technique to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, thereby confirming target engagement.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 10 nM - 1 µM) and for different durations (e.g., 1, 6, 24 hours). Include vehicle-treated (DMSO) and positive/negative controls.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), phospho-AKT (Ser473), and their total protein counterparts overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify band intensities using densitometry software and normalize phosphoprotein levels to their respective total protein levels.

Cell Viability (MTT) Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay is useful for determining the cytotoxic or cytostatic effects of this compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and other mTOR inhibitors for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for directly confirming the physical interaction between a drug and its target protein in a cellular environment.[8][9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.

  • Protein Analysis: Analyze the soluble fractions by Western blotting or quantitative mass spectrometry to detect the amount of soluble mTOR at each temperature.

  • Data Analysis: Plot the amount of soluble mTOR as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative Proteomics

Quantitative proteomics can provide a global and unbiased view of the cellular response to this compound treatment, identifying not only direct targets but also downstream signaling events.

Workflow:

  • Sample Preparation: Treat cells with this compound or vehicle. Lyse the cells, digest the proteins into peptides, and label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

  • Bioinformatics Analysis: Perform pathway and network analysis to identify signaling pathways significantly affected by this compound treatment, confirming the on-target effect on the mTOR pathway and revealing potential off-target effects.

Visualizing mTOR Signaling and Experimental Workflows

To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.

mTOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_pi3k cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 PI3K PI3K AKT AKT PI3K->AKT AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Target Engagement & Phenotypic Assays cluster_analysis Data Analysis Cell Culture Cell Culture Compound Treatment (this compound, etc.) Compound Treatment (this compound, etc.) Cell Culture->Compound Treatment (this compound, etc.) Western Blot Western Blot Compound Treatment (this compound, etc.)->Western Blot MTT Assay MTT Assay Compound Treatment (this compound, etc.)->MTT Assay CETSA CETSA Compound Treatment (this compound, etc.)->CETSA Quantitative Proteomics Quantitative Proteomics Compound Treatment (this compound, etc.)->Quantitative Proteomics Phospho-protein Quantification Phospho-protein Quantification Western Blot->Phospho-protein Quantification IC50 Determination IC50 Determination MTT Assay->IC50 Determination Melting Curve Shift Melting Curve Shift CETSA->Melting Curve Shift Pathway Analysis Pathway Analysis Quantitative Proteomics->Pathway Analysis Target Engagement Confirmation Target Engagement Confirmation Phospho-protein Quantification->Target Engagement Confirmation Phenotypic Effect Phenotypic Effect IC50 Determination->Phenotypic Effect Direct Target Binding Direct Target Binding Melting Curve Shift->Direct Target Binding Global Cellular Response Global Cellular Response Pathway Analysis->Global Cellular Response

Caption: Experimental workflow for validating mTOR target engagement of this compound.

References

Torin 2: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Torin 2 is a second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2][3] While highly potent and selective for mTOR, this compound exhibits cross-reactivity with other kinase families, particularly the phosphatidylinositol-3-kinase-like kinase (PIKK) family. This guide provides a comprehensive comparison of this compound's activity across various kinases, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Kinase Selectivity Profile of this compound

This compound demonstrates potent inhibition of both mTORC1 and mTORC2 complexes.[4] However, it also displays significant activity against other members of the PIKK family, namely ATM, ATR, and DNA-PK.[1][2][5][6] This cross-reactivity is a key consideration for researchers, as it can lead to off-target effects and influence experimental outcomes.

Quantitative Comparison of this compound Kinase Inhibition

The following table summarizes the inhibitory activity of this compound against its primary targets and key off-targets, as determined by various biochemical and cellular assays.

Kinase TargetAssay TypeIC50 / EC50 (nM)Fold Selectivity (vs. mTOR)Reference
mTOR Cellular (pS6K1 T389)0.25-[1][2][6]
mTORC1 in vitro Kinase Assay2.1-[7]
PI3Kα Cellular (pAkt T308)200~800-fold[1][2][7]
ATM Cellular28~112-fold less potent[1][2][5][6]
ATR Cellular35~140-fold less potent[1][2][5][6]
DNA-PK Cellular118~472-fold less potent[1][2][5][6]

Signaling Pathway Context

This compound primarily targets the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular processes. The following diagram illustrates the key components of this pathway and highlights the intended targets of this compound, as well as its significant off-targets.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates (T308) TSC1_2 TSC1/2 AKT->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates DNA_PK DNA-PK DNA_Damage->DNA_PK activates Cell_Cycle_Arrest Cell Cycle Arrest DNA Repair ATM_ATR->Cell_Cycle_Arrest promotes DNA_PK->Cell_Cycle_Arrest promotes Torin2 This compound Torin2->PI3K weak off-target Torin2->mTORC2 major target Torin2->mTORC1 major target Torin2->ATM_ATR off-target Torin2->DNA_PK off-target

Caption: PI3K/AKT/mTOR and DNA damage response pathways, indicating targets of this compound.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experimental approaches used to characterize inhibitors like this compound.

Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., mTOR, PI3K, ATM, ATR, DNA-PK).

    • Kinase-specific substrate (e.g., a fluorescently labeled peptide or protein).

    • ATP.

    • Assay buffer (typically containing HEPES, MgCl₂, EGTA, and a detergent like Brij-35).

    • This compound or other test compounds serially diluted in DMSO.

    • Detection reagents (e.g., a terbium-labeled antibody that recognizes the phosphorylated substrate).

    • 384-well microplates.

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Procedure:

    • Prepare a 2X solution of the kinase and a 2X solution of the substrate and ATP in the assay buffer.

    • Add 2.5 µL of the serially diluted this compound to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagent (e.g., terbium-labeled anti-phospho-substrate antibody) and incubate for 30-60 minutes to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to DMSO-treated controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Kinase Inhibition Assay (Western Blotting)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK293T, HeLa, PC3).

    • Cell culture medium and supplements.

    • This compound or other test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein concentration assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis equipment.

    • Western blotting equipment.

    • Primary antibodies specific for the phosphorylated and total forms of the target substrate (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-Akt (Ser473), total Akt).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system for western blots.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 1-24 hours).

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated to total protein for each treatment condition.

    • Plot this ratio against the logarithm of the this compound concentration and fit the data to determine the EC50 value, the effective concentration that causes a 50% reduction in the phosphorylation signal.

Kinase Inhibitor Selectivity Profiling Workflow

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor across a broad panel of kinases.

Kinase_Selectivity_Workflow cluster_planning 1. Assay Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Interpretation cluster_validation 4. Hit Validation & Follow-up A Select Kinase Panel (e.g., PIKK family, PI3K isoforms) B Choose Assay Platform (e.g., Biochemical, Cellular) A->B C Define Compound Concentrations B->C D Prepare Reagents and Test Compound (this compound) C->D E Perform High-Throughput Screening (HTS) D->E F Acquire Raw Data E->F G Normalize Data and Calculate Percent Inhibition F->G H Generate Dose-Response Curves G->H I Determine IC50 / EC50 Values H->I J Calculate Selectivity Ratios I->J K Confirm Hits in Orthogonal Assays J->K L Cellular Target Engagement Studies K->L M Assess Off-Target Effects in Functional Cellular Assays L->M

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

References

Does Torin 2 have advantages over AZD8055 in specific cancer types?

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mTOR-targeted cancer therapy, both Torin 2 and AZD8055 have emerged as potent dual inhibitors of mTORC1 and mTORC2. While both compounds represent a significant advancement over earlier allosteric inhibitors like rapamycin, their distinct biochemical profiles suggest potential advantages in specific cancer contexts. This guide provides a detailed comparison of this compound and AZD8055, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.

Mechanism of Action and Kinase Selectivity

Both this compound and AZD8055 are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3]

The key distinction between the two inhibitors lies in their kinase selectivity. AZD8055 is a highly selective mTOR inhibitor with an IC50 of 0.8 nM and shows little activity against a large panel of other kinases.[2][4] In contrast, this compound, while also a potent mTOR inhibitor with an EC50 of 250 pM for mTORC1, exhibits broader activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family at slightly higher concentrations.[5][6] This includes ATM (EC50, 28 nM), ATR (EC50, 35 nM), and DNA-PK (EC50, 118 nM).[4][5] This broader profile suggests that this compound may have advantages in cancers with defects in DNA damage response (DDR) pathways or as a sensitizer for radiation therapy.[5][6]

Comparative Efficacy in Cancer Cell Lines

Head-to-head comparisons in various cancer cell lines have revealed nuances in the anti-proliferative and pro-apoptotic effects of this compound and AZD8055.

Anti-Proliferative Activity

Studies have shown that both inhibitors potently suppress the proliferation of a wide range of cancer cell lines.[4][7] However, the relative potency can vary depending on the cellular context. For instance, in neuroblastoma cell lines, this compound demonstrated efficacy in the low nanomolar range.[8] In breast cancer cells, AZD8055 was found to have a half-inhibitory concentration almost ten times lower than that of rapamycin.[9]

Cell LineCancer TypeThis compound IC50 (nM)AZD8055 IC50 (nM)Reference
KellyNeuroblastoma11.69Not Reported[8]
IMR-32Neuroblastoma29.67Not Reported[8]
SK-N-BE(2)Neuroblastoma28.52Not Reported[8]
TamREndocrine-Resistant Breast CancerNot Reported18[10]
MCF7-XEndocrine-Resistant Breast CancerNot Reported24[10]

Note: Direct comparative IC50 values for both drugs in the same study are not consistently available in the provided search results. The table reflects the available data.

Induction of Apoptosis

A notable advantage of this compound has been observed in its ability to induce stronger apoptosis compared to AZD8055 in certain cell lines. In a study comparing the two, this compound induced strong apoptosis in H358 lung cancer cells, while AZD8055 did not.[7] Both inhibitors induced apoptosis in HCT116 and HeLa cells at concentrations of 0.5 to 1 µM.[7]

Cell LineCancer TypeApoptosis Induction (this compound)Apoptosis Induction (AZD8055)Reference
HCT116Colorectal CarcinomaStrongStrong[7]
HeLaCervical CancerStrongStrong[7]
H358Non-Small Cell Lung CancerStrongWeak[7]
Calu-1Non-Small Cell Lung CancerWeakWeak[7]
H226MesotheliomaWeakWeak[7]

Impact on Signaling Pathways and Cellular Processes

The differential kinase inhibition profile of this compound and AZD8055 translates to distinct effects on cellular signaling and processes.

Sustained mTOR Inhibition

This compound has been shown to have a slow dissociation from mTOR, resulting in a more sustained inhibition of mTORC1 signaling compared to AZD8055.[5][7] This prolonged blockade of the negative feedback loop can lead to a more durable suppression of Akt phosphorylation at T308.[5][7]

Autophagy

Both this compound and AZD8055 are potent inducers of autophagy, a key cellular process regulated by mTOR.[7]

Potential Therapeutic Advantages of this compound

Based on the available data, this compound may offer advantages over AZD8055 in the following cancer types and therapeutic strategies:

  • Cancers with DNA Damage Response (DDR) Defects: Due to its inhibitory activity against ATM, ATR, and DNA-PK, this compound could be particularly effective in tumors with mutations in DDR genes (e.g., BRCA1/2, ATM).

  • Combination with Radiotherapy: this compound's ability to inhibit DNA repair kinases suggests its potential as a radiosensitizer.[5]

  • Tumors Requiring Strong Apoptotic Induction: In cancers where inducing apoptosis is a primary therapeutic goal, the stronger apoptotic response observed with this compound in some models could be advantageous.[7]

  • Overcoming Resistance: The sustained mTOR inhibition by this compound might be beneficial in overcoming certain forms of resistance to other mTOR inhibitors.

Potential Therapeutic Advantages of AZD8055

AZD8055's high selectivity for mTOR may be advantageous in scenarios where:

  • Minimizing Off-Target Effects is Critical: The focused inhibition of mTOR by AZD8055 could lead to a more favorable safety profile by avoiding the potential toxicities associated with inhibiting DDR kinases.

  • A Pure mTOR-Targeted Approach is Desired: For mechanistic studies focused solely on the role of mTOR signaling, the high selectivity of AZD8055 makes it an ideal tool.

  • Endocrine-Resistant Breast Cancer: AZD8055 has demonstrated significant efficacy in models of endocrine-resistant breast cancer, highlighting its potential in this setting.[10]

Experimental Protocols

Below are representative methodologies for key experiments used in the comparison of this compound and AZD8055.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or AZD8055 for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound or AZD8055 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., phospho-S6, phospho-Akt, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (PARP Cleavage)
  • Drug Treatment: Treat cells with various concentrations of this compound, AZD8055, or a positive control like staurosporine overnight.

  • Cell Lysis and Western Blotting: Perform western blotting as described above.

  • Antibody Probing: Use a primary antibody that detects both full-length and cleaved PARP. The presence of the cleaved PARP fragment indicates apoptosis.[7]

Visualizing the Signaling Pathways and Experimental Workflow

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTOR_complexes mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors cluster_ddr DNA Damage Response Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition mTORC2 mTORC2 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth Akt_pS473->Akt Torin2 This compound Torin2->mTORC1 Torin2->mTORC2 ATM_ATR_DNAPK ATM / ATR / DNA-PK Torin2->ATM_ATR_DNAPK AZD8055 AZD8055 AZD8055->mTORC1 AZD8055->mTORC2

Caption: Simplified mTOR signaling pathway showing the points of inhibition by this compound and AZD8055.

Experimental_Workflow cluster_assays Parallel Assays Start Cancer Cell Culture Treatment Treat with this compound or AZD8055 (Dose-Response and Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., PARP Cleavage) Treatment->Apoptosis Signaling Western Blot for Signaling Proteins Treatment->Signaling Data_Analysis Data Analysis and Comparison (IC50, Apoptosis Levels, Protein Expression) Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion on Differential Efficacy Data_Analysis->Conclusion

References

Torin 2 vs. PI3K Inhibitors in Glioblastoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is critical in the pursuit of effective treatments for glioblastoma (GBM). This guide provides a detailed comparison of Torin 2, a potent mTOR inhibitor, and various classes of Phosphoinositide 3-kinase (PI3K) inhibitors, summarizing their performance based on available preclinical data.

Glioblastoma is the most aggressive primary brain tumor in adults, characterized by frequent dysregulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, making it a key target for therapeutic intervention.[1] this compound is an ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 complexes.[2] PI3K inhibitors are broadly categorized into pan-PI3K inhibitors (e.g., BKM120), isoform-selective inhibitors, and dual PI3K/mTOR inhibitors (e.g., GDC-0941, PI-103).[3] This guide will focus on a comparison between this compound and both pan-PI3K and dual PI3K/mTOR inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the in vitro efficacy of this compound and representative PI3K inhibitors on glioblastoma cell lines. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.

Table 1: Comparison of Effects on Glioblastoma Cell Viability and Migration

InhibitorClassCell Line(s)IC50 / Effect on ViabilityEffect on MigrationCitation(s)
This compound mTORC1/2 InhibitorU87MG, LN-18, G-1Potent inhibition of proliferation (IC50 in nM range)Suppressed cell migration[4][2][5]
BKM120 (Buparlisib) Pan-PI3K InhibitorVarious GBM cell linesCytostatic and cytotoxic effects at higher concentrationsPotent anti-invasive molecule[6]
GDC-0941 Pan-PI3K InhibitorU87MGModest effect on cell viability aloneNot specified[3]
PI-103 Dual PI3K/mTOR InhibitorU87MG, LN229Induced proliferative arrestNot specified[7][8]

Table 2: Comparison of Effects on PI3K/Akt/mTOR Signaling Pathway Components

InhibitorClassKey Downstream Targets InhibitedCitation(s)
This compound mTORC1/2 Inhibitorp-S6K (T389), p-4E-BP1 (T37/46), p-Akt (S473)[4][2]
BKM120 (Buparlisib) Pan-PI3K Inhibitorp-Akt, p-S6[9]
GDC-0941 Pan-PI3K Inhibitorp-Akt (S473)[3]
PI-103 Dual PI3K/mTOR Inhibitorp-Akt, p-rpS6[10]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-T308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-S473 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth PI3Ki PI3K Inhibitors (e.g., BKM120, GDC-0941) PI3Ki->PI3K Torin2 This compound Torin2->mTORC2 Torin2->mTORC1 Dual_PI3K_mTORi Dual PI3K/mTOR Inhibitors (e.g., PI-103) Dual_PI3K_mTORi->PI3K Dual_PI3K_mTORi->mTORC2 Dual_PI3K_mTORi->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Glioblastoma Cell Culture (e.g., U87MG, LN-18) Treatment Treatment with Inhibitor (this compound or PI3K inhibitor) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Migration Migration/Invasion Assay (e.g., Transwell assay) Treatment->Migration WesternBlot Western Blot Analysis (p-Akt, p-S6K, etc.) Treatment->WesternBlot Xenograft Orthotopic Xenograft Model (e.g., in nude mice) InhibitorAdmin Inhibitor Administration Xenograft->InhibitorAdmin TumorMonitoring Tumor Growth Monitoring (e.g., Bioluminescence) InhibitorAdmin->TumorMonitoring Survival Survival Analysis TumorMonitoring->Survival

Caption: A general experimental workflow for evaluating inhibitors in glioblastoma.

Discussion of Comparative Efficacy

Based on the available preclinical data, both this compound and various PI3K inhibitors demonstrate anti-tumor activity in glioblastoma models.

This compound stands out for its potent and dual inhibition of mTORC1 and mTORC2.[4] This comprehensive blockade of mTOR signaling leads to a robust inhibition of downstream effectors like S6K and 4E-BP1, and also prevents the feedback activation of Akt that can be a limitation of mTORC1-selective inhibitors. Studies have shown that this compound effectively suppresses glioblastoma cell proliferation and migration.[5] Furthermore, in some cancer cell lines, this compound has been shown to completely eradicate the tumor cell population in drug resistance analyses.[2]

Pan-PI3K inhibitors , such as BKM120, have also shown promise. BKM120 can penetrate the blood-brain barrier and exhibits anti-invasive properties in glioblastoma cells.[6][11] However, its cytotoxic effects may only be evident at higher concentrations.[6] GDC-0941, another pan-PI3K inhibitor, showed modest effects on cell viability when used as a single agent in some studies.[3] The clinical efficacy of pan-PI3K inhibitors as monotherapy in recurrent glioblastoma has been limited.[11]

Dual PI3K/mTOR inhibitors , like PI-103, offer the advantage of targeting two key nodes in the pathway. This dual inhibition can lead to a more potent anti-proliferative effect compared to selective inhibition of either PI3K or mTOR alone.[7] The combinatorial inhibition of mTOR and p110α by PI-103 has been shown to induce proliferative arrest in a panel of glioma cell lines.[7]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating this compound and PI3K inhibitors in glioblastoma.

Cell Culture

Glioblastoma cell lines (e.g., U87MG, LN-18, G-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the media is replaced with fresh media containing various concentrations of the inhibitor (e.g., this compound or a PI3K inhibitor) or vehicle control (DMSO).

  • After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The media is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cells are treated with the inhibitors for the desired time and concentrations.

  • Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell Assay)
  • Transwell inserts with 8 µm pore size are placed in 24-well plates.

  • The lower chamber is filled with DMEM containing 10% FBS as a chemoattractant.

  • Glioblastoma cells (5 x 10^4 to 1 x 10^5) are resuspended in serum-free DMEM containing the inhibitor or vehicle and seeded into the upper chamber.

  • After 24-48 hours of incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

  • The number of migrated cells is counted in several random fields under a microscope.

References

Head-to-Head Comparison of Torin 2 and OSI-027 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mTOR inhibitors, Torin 2 and OSI-027 have emerged as potent second-generation ATP-competitive inhibitors, targeting both mTORC1 and mTORC2 complexes. This guide provides a comprehensive head-to-head comparison of their performance in preclinical models, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Biochemical Potency and Selectivity

Both this compound and OSI-027 demonstrate high potency against mTOR kinase. This compound exhibits a remarkably low EC50 of 250 pmol/L for inhibiting mTORC1-dependent S6K phosphorylation.[1][2][3] OSI-027 also shows potent inhibition of mTORC1 and mTORC2 with biochemical IC50 values of 22 nM and 65 nM, respectively.[4][5][6][7]

In terms of selectivity, both compounds show a significant preference for mTOR over other kinases in the PI3K family. This compound has an approximately 800-fold selectivity for mTOR over PI3K.[1][2] Similarly, OSI-027 displays over 100-fold selectivity for mTOR relative to PI3Kα, PI3Kβ, and PI3Kγ.[4][5][6][7] However, a key distinction lies in their broader kinase profile. This compound also potently inhibits other members of the phosphatidylinositol-3 kinase-like kinase (PIKK) family, including ATM, ATR, and DNA-PK, at nanomolar concentrations.[2]

ParameterThis compoundOSI-027Reference
mTORC1 Inhibition (Biochemical IC50) Not explicitly stated as IC50, but EC50 for mTORC1-dependent pS6K is 0.25 nM22 nM[1][2]
mTORC2 Inhibition (Biochemical IC50) Not explicitly stated65 nM[4]
Selectivity vs. PI3K ~800-fold>100-fold[2]
Other Key Targets ATM (EC50: 28 nM), ATR (EC50: 35 nM), DNA-PK (EC50: 118 nM)Not significantly active against a panel of 101 kinases[2][8]

Cellular Activity and Anti-proliferative Effects

In cellular assays, both inhibitors effectively block the phosphorylation of downstream targets of mTORC1 (like 4E-BP1 and S6K1) and mTORC2 (like AKT at Ser473).[4][9][10] This dual inhibition translates to potent anti-proliferative activity across a range of cancer cell lines. This compound has been shown to have a powerful cytotoxic effect with IC50 values in the nanomolar range in B-precursor acute lymphoblastic leukemia (B-pre ALL) cell lines.[9][10] OSI-027 also potently inhibits the proliferation of numerous rapamycin-sensitive and -insensitive cancer cell lines, with IC50 values typically in the micromolar range.[7]

A notable advantage of these second-generation inhibitors over rapamycin and its analogs (rapalogs) is their ability to suppress the feedback activation of PI3K/Akt signaling.[9][10] this compound has been demonstrated to suppress this feedback loop on its own.[9][10]

Cell LineCancer TypeThis compound IC50 (nM)OSI-027 IC50 (µM)Reference
B-pre ALL cell lines (various)LeukemiaNanomolar rangeNot available[9][10]
Various cancer cell linesMultipleNot broadly reported0.4 - 4.5[7]

In Vivo Antitumor Efficacy

In preclinical xenograft models, both this compound and OSI-027 have demonstrated antitumor activity. OSI-027 has shown robust tumor growth inhibition and even regression in various human cancer xenograft models, including those of breast, colon, and lung cancer.[8] In some colon cancer models, OSI-027 exhibited superior efficacy compared to rapamycin.[5] While single-agent treatment with this compound did not show significant efficacy in a KRAS-driven lung tumor model, its combination with a MEK inhibitor led to significant growth inhibition.[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway and a general workflow for evaluating mTOR inhibitors.

mTOR_Signaling_Pathway mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT p-Thr308 TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT p-Ser473 Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K1->Growth FourEBP1->Growth Inhibition of translation Torin2_OSI027 This compound / OSI-027 Torin2_OSI027->mTORC2 Torin2_OSI027->mTORC1

Caption: mTOR signaling pathway with inhibition sites of this compound and OSI-027.

Experimental_Workflow Experimental Workflow for mTOR Inhibitor Evaluation start Start in_vitro In Vitro Studies start->in_vitro kinase_assay Biochemical Kinase Assay (IC50 determination) in_vitro->kinase_assay cell_culture Cancer Cell Line Culture in_vitro->cell_culture proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) cell_culture->proliferation_assay western_blot Western Blot Analysis (p-mTOR, p-AKT, p-S6K, p-4E-BP1) cell_culture->western_blot in_vivo In Vivo Studies proliferation_assay->in_vivo western_blot->in_vivo xenograft Tumor Xenograft Model (e.g., in nude mice) in_vivo->xenograft treatment Treatment with This compound or OSI-027 xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (Western blot of tumor lysates) treatment->pharmacodynamics end End tumor_measurement->end pharmacodynamics->end

Caption: General experimental workflow for preclinical evaluation of mTOR inhibitors.

Experimental Protocols

Biochemical Kinase Assays

To determine the biochemical potency (IC50) of this compound and OSI-027 against mTOR and other kinases, immunoprecipitated native mTORC1 and mTORC2 complexes from cell lysates (e.g., HeLa cells) are typically used. The kinase reaction is initiated by adding ATP, and the phosphorylation of a substrate (e.g., recombinant S6K1 for mTORC1, recombinant AKT for mTORC2) is measured. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration that results in 50% inhibition of kinase activity.

Cell Proliferation/Viability Assays

The anti-proliferative effects of the inhibitors are commonly assessed using assays that measure cell viability, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay. Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then determined by measuring the absorbance or luminescence, which correlates with the number of viable cells. The IC50 value, the concentration of inhibitor that causes 50% reduction in cell viability, is then calculated.

Western Blotting

Western blotting is a crucial technique to evaluate the on-target effects of this compound and OSI-027 on the mTOR signaling pathway. Cancer cells are treated with the inhibitors for a defined time, after which the cells are lysed. Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of key signaling proteins, including mTOR, AKT (Ser473 and Thr308), S6K1 (Thr389), and 4E-BP1 (Thr37/46). The levels of phosphorylated proteins relative to the total protein levels indicate the extent of pathway inhibition.

In Vivo Tumor Xenograft Studies

To assess the in vivo efficacy of the inhibitors, human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice). Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The inhibitors are typically administered orally at a specified dose and schedule. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting) to confirm target engagement in vivo. The antitumor activity is often expressed as tumor growth inhibition (TGI).

References

Synergistic Takedown of Neuroblastoma: A Comparative Guide to Torin 2 and Dasatinib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A compelling body of evidence points to a powerful synergistic interaction between the mTOR inhibitor Torin 2 and the multi-targeted tyrosine kinase inhibitor Dasatinib in the context of neuroblastoma, a challenging pediatric cancer. This guide provides an objective comparison of this combination's performance against alternatives, supported by key experimental data, to inform researchers, scientists, and drug development professionals.

Recent studies demonstrate that the combination of this compound and Dasatinib significantly impairs neuroblastoma cell viability and exhibits a synergistic relationship, offering a potentially more effective therapeutic strategy.[1][2] This guide delves into the quantitative data supporting this synergy, outlines the experimental protocols used to generate these findings, and visualizes the underlying molecular mechanisms.

Quantitative Assessment of Synergy

The synergistic effect of combining this compound and Dasatinib has been quantified in several neuroblastoma cell lines. The Combination Index (CI), a key metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, is pivotal in this assessment.

Cell LineDrug CombinationIC50 (Single Agent)Combination Index (CI)Efficacy Notes
Kelly Dasatinib + this compoundDasatinib: ~1.5µM, this compound: ~9nMSynergistic (CI < 1) The combination of Dasatinib and this compound inhibited cell viability at reduced concentrations compared to single-drug treatments.[1]
IMR-32 Dasatinib + this compoundDasatinib: ~1µM, this compound: ~6nMSynergistic (CI < 1) Similar to the Kelly cell line, a synergistic effect was observed, allowing for lower, more effective dosing.[1]
SK-N-BE(2) Dasatinib + this compoundDasatinib: ~12.5µM, this compound: ~15nMSlightly Antagonistic (CI = 1.25) In this cell line, the combination showed a slight antagonistic effect, highlighting the importance of cell-line-specific responses.[1]
Kelly Dasatinib + RapamycinDasatinib: ~5µM, Rapamycin: ~2µMSynergistic (CI < 1)For comparison, the combination of Dasatinib with the first-generation mTOR inhibitor Rapamycin also showed synergy.[1]
IMR-32 Dasatinib + RapamycinDasatinib: ~0.05µM, Rapamycin: ~0.13µMSynergistic (CI < 1)The Dasatinib/Rapamycin combination was also found to be synergistic in this cell line.[1]
SK-N-BE(2) Dasatinib + RapamycinDasatinib: ~20µM, Rapamycin: ~5µMSynergistic (CI = 0.75)In contrast to the this compound combination, the Dasatinib/Rapamycin pairing was synergistic in this cell line.[1]

Deciphering the Molecular Mechanism

The synergy between this compound and Dasatinib stems from their complementary inhibition of critical cancer-promoting pathways. This compound is a potent and selective ATP-competitive inhibitor of mTOR, a central regulator of cell growth and survival.[3][4] It effectively blocks both mTORC1 and mTORC2 complexes, leading to a more comprehensive shutdown of mTOR signaling compared to first-generation inhibitors like Rapamycin.[1][5] Dasatinib, on the other hand, is a multi-targeted inhibitor of several tyrosine kinases, including the SRC family, c-KIT, and PDGFRβ, which are involved in cell proliferation, migration, and survival.[6][7]

The combination of Dasatinib and this compound results in a broader inhibition of the mTOR pathway, as evidenced by reduced phosphorylation of downstream targets like AKT, 4E-BP, and S6K.[1][8] This dual blockade effectively cripples the cancer cell's ability to grow and proliferate.

Signaling_Pathway_Torin2_Dasatinib RTK Receptor Tyrosine Kinases (e.g., c-KIT, PDGFRβ) PI3K PI3K RTK->PI3K SRC SRC Family Kinases SRC->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Dasatinib Dasatinib Dasatinib->RTK Dasatinib->SRC Torin2 This compound Torin2->mTORC1 Torin2->mTORC2

Caption: Dual inhibition of key oncogenic pathways by this compound and Dasatinib.

Experimental Workflow

The confirmation of the synergistic effect of this compound and Dasatinib typically follows a structured experimental workflow designed to assess cell viability, protein expression, and cell cycle progression.

Experimental_Workflow cluster_0 In Vitro Analysis CellCulture Neuroblastoma Cell Culture (Kelly, IMR-32, SK-N-BE(2)) Treatment Single & Combination Drug Treatment (this compound, Dasatinib) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Immunoblot Analysis (p-AKT, p-S6K, etc.) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle

Caption: A typical workflow for evaluating drug synergy in neuroblastoma cells.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the assessment of this compound and Dasatinib synergy.

1. Cell Culture and Drug Treatment:

  • Cell Lines: Human neuroblastoma cell lines Kelly, IMR-32, and SK-N-BE(2) were utilized.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound and Dasatinib were dissolved in DMSO to create stock solutions and diluted to final concentrations in the cell culture medium.

2. Cell Viability Assay (MTT Assay):

  • Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with a range of concentrations of this compound, Dasatinib, or their combination for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated.

3. Immunoblot Analysis:

  • Protein Extraction: Cells were treated with the drugs for the indicated times, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, S6K, 4E-BP1).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

4. Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells were treated with the drug combinations for 48 hours, then harvested by trypsinization.

  • Fixation: The cells were washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Logical Framework for Synergy

The synergistic interaction between this compound and Dasatinib can be understood through a logical framework where two distinct inhibitory actions converge to produce a more potent anti-cancer effect than either agent alone.

Synergy_Logic Torin2 This compound mTOR_Inhibition Comprehensive mTOR Pathway Inhibition (mTORC1 & mTORC2) Torin2->mTOR_Inhibition Dasatinib Dasatinib TK_Inhibition Broad Tyrosine Kinase Inhibition (SRC, c-KIT, etc.) Dasatinib->TK_Inhibition ReducedProliferation Reduced Cell Proliferation mTOR_Inhibition->ReducedProliferation IncreasedApoptosis Increased Apoptosis mTOR_Inhibition->IncreasedApoptosis TK_Inhibition->ReducedProliferation TK_Inhibition->IncreasedApoptosis SynergisticEffect Synergistic Anti-Neuroblastoma Effect ReducedProliferation->SynergisticEffect IncreasedApoptosis->SynergisticEffect

Caption: The convergent mechanisms leading to the synergistic efficacy of this compound and Dasatinib.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Torin 2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Torin 2, a potent and selective mTOR inhibitor. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

This compound is a chemical compound that requires careful handling throughout its lifecycle, including its final disposal. The Safety Data Sheets (SDS) for this compound classify it as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, its disposal must be managed with the same level of caution as its experimental use.

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is the foundation of its safe disposal. The following table summarizes the key hazard information.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.GHS07P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Irritation (Category 2)Causes skin irritation.GHS07P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye Irritation (Category 2A)Causes serious eye irritation.GHS07P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.GHS07P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Step-by-Step Disposal Protocol for this compound

The cardinal rule for the disposal of this compound is to never dispose of it with household garbage or allow it to enter the sewage system.[1] All disposal must be conducted in accordance with local, state, and federal regulations.[1][3] The following workflow provides a general yet detailed procedure for its proper disposal within a laboratory setting.

Torin2_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure cluster_post_disposal Post-Disposal A Step 1: Personal Protective Equipment (PPE) B Step 2: Waste Segregation A->B Ensure proper protection C Step 3: Container Selection & Labeling B->C Isolate from incompatible waste D Step 4: Waste Accumulation C->D Use appropriate labeled containers E Step 5: Arrange for Pickup D->E Store in designated satellite accumulation area F Step 6: Decontamination E->F Contact institutional EHS for disposal G Step 7: Documentation F->G Clean spillages & equipment

Caption: this compound Disposal Workflow

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[2] If there is a risk of generating dust, a suitable respirator should be used.[2]

Step 2: Waste Segregation this compound waste should be segregated as solid chemical waste. This includes the pure compound, as well as contaminated materials such as gloves, absorbent paper, and pipette tips.[3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Container Selection & Labeling

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof container with a secure lid. The original container is often a good choice for unused product.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound". The label should also include the full chemical name: 9-(6-amino-3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-benzo[h]-1,6-naphthyridin-2(1H)-one.

Step 4: Waste Accumulation Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4][5] This area should be under the direct control of laboratory personnel and away from general traffic.[3] Keep the container closed except when adding waste.

Step 5: Arrange for Pickup Contact your institution's EHS or hazardous waste management office to schedule a pickup for the this compound waste. Do not attempt to transport the hazardous waste yourself.[1]

Step 6: Decontamination After handling this compound for disposal, thoroughly wash your hands. Any surfaces or equipment that may have come into contact with this compound should be decontaminated. A recommended practice for spills is to absorb solutions with a liquid-binding material and then decontaminate surfaces with alcohol.[2]

Step 7: Documentation Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and any applicable regulations.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

Essential Safety and Operational Guide for Handling Torin 2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Torin 2. It offers procedural guidance for safe handling, storage, and disposal of this potent and selective mTOR inhibitor.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Adherence to strict safety protocols is essential to mitigate risks.[1][2]

Hazard Classification:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times to protect from splashes. A face shield may be necessary for larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection Use in a well-ventilated areaWork in a chemical fume hood to avoid inhalation of dust or aerosols.[2] If a fume hood is not available, a NIOSH-approved respirator may be required.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Operational Plan:

  • Preparation of Stock Solutions:

    • This compound is typically supplied as a lyophilized powder.[4]

    • To prepare a 5 mM stock solution, reconstitute 5 mg of this compound in 2.31 ml of DMSO.[4]

    • It may be necessary to vortex and/or heat the solution to 37°C to ensure complete dissolution.[4]

  • Working Concentrations:

    • Working concentrations can vary depending on the specific experiment but are typically in the range of 10-1,000 nM for 1-24 hours.[4]

  • General Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

    • Do not eat, drink, or smoke when using this product.[2]

    • Wash hands thoroughly after handling.[2]

Storage Conditions:

FormStorage TemperatureStability
Lyophilized Powder -20°C, desiccated24 months[4]
In Solution (DMSO) -20°CUse within 3 months to prevent loss of potency.[4] Aliquot to avoid multiple freeze/thaw cycles.[4]
In Solvent -80°C1 year[2][5]
In Solvent -20°C6 months[2][5]

Accidental Release and Disposal Plan

In the event of a spill or at the end of its use, proper procedures must be followed.

Accidental Release Measures:

  • Ensure adequate ventilation. [6]

  • Wear full personal protective equipment , including respiratory protection, gloves, and eye protection.[2]

  • Contain the spill: Prevent further leakage or spillage if it is safe to do so.[6]

  • Clean-up: For solid spills, carefully sweep up the material and place it in a designated, labeled waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[2]

  • Decontaminate the area: Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.[1][6]

  • Do not dispose of with household garbage or allow the product to reach the sewage system.[1]

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound.

Physicochemical Properties:

PropertyValue
Molecular Weight 432.4 g/mol [4]
Molecular Formula C₂₄H₁₅F₃N₄O[4]
Purity >98%[4]
CAS Number 1223001-51-1[1]

Pharmacokinetic and Potency Data:

ParameterValueCell Line/System
mTOR IC₅₀ 0.25 nMp53-/- MEFs[7]
PI3K IC₅₀ 200 nMp53-/-/mLST8-/- MEFs or PC3 cells[4][7]
ATM EC₅₀ 28 nMPC3 cells[7][8]
ATR EC₅₀ 35 nMPC3 cells[7][8]
DNA-PK EC₅₀ 118 nMPC3 cells[7][8]
Bioavailability (mouse) 51%[7]Male Swiss albino mice
Half-life (mouse) 0.72 hours[7]Male Swiss albino mice

Experimental Protocols and Signaling Pathways

Experimental Protocol: Western Blot Analysis of mTORC1 Signaling

This protocol is a standard method to assess the inhibitory effect of this compound on the mTORC1 pathway.

  • Cell Culture: Plate MCF7 cells and allow them to adhere.

  • Serum Starvation: Serum-starve the cells overnight to reduce basal mTOR signaling.

  • This compound Pretreatment: Treat the cells with varying concentrations of this compound (e.g., as indicated in the specific experiment) for 1 hour.[4]

  • Stimulation: Stimulate the cells with a growth factor such as hIGF-I (100 ng/ml) for 10 minutes to activate the mTOR pathway.[4]

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Perform western blot analysis using antibodies against phosphorylated and total forms of mTORC1 downstream targets, such as p70 S6 Kinase (Thr389) and S6 Ribosomal Protein (Ser235/236).[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mTOR signaling pathway and a general experimental workflow for handling this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., IGF-1) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Torin2 This compound Torin2->mTORC1 mTORC2 mTORC2 Torin2->mTORC2 AKT_Ser473 AKT (Ser473) (Survival) mTORC2->AKT_Ser473 Torin2_Handling_Workflow Start Start: Receive this compound PPE Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) Start->PPE Preparation Prepare Stock Solution (e.g., in DMSO) PPE->Preparation Storage Store Aliquots at -20°C or -80°C Preparation->Storage Experiment Perform Experiment (e.g., Cell Treatment) Preparation->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Disposal Dispose of Waste (According to regulations) Decontamination->Disposal End End Disposal->End

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.